Azido-PEG20-Boc
Description
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Structure
2D Structure
Properties
Molecular Formula |
C47H93N3O22 |
|---|---|
Molecular Weight |
1052.2 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C47H93N3O22/c1-47(2,3)72-46(51)4-6-52-8-10-54-12-14-56-16-18-58-20-22-60-24-26-62-28-30-64-32-34-66-36-38-68-40-42-70-44-45-71-43-41-69-39-37-67-35-33-65-31-29-63-27-25-61-23-21-59-19-17-57-15-13-55-11-9-53-7-5-49-50-48/h4-45H2,1-3H3 |
InChI Key |
WEYSKFVHLLWGAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Azido-PEG20-Boc: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of the chemical structure, properties, and applications of Azido-PEG20-Boc, a versatile heterobifunctional linker. This document outlines its core characteristics, experimental protocols for its use in bioconjugation, and its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties and Structure
This compound is a polyethylene glycol (PEG)-based linker molecule featuring an azide (-N3) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine group at the other. The 20 PEG units contribute to the molecule's hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates.
The chemical structure of this compound consists of a linear chain of 20 repeating ethylene glycol units. One end of the PEG chain is terminated with an azide functional group, a versatile handle for "click chemistry" reactions. The other end is capped with a Boc-protected amine, which allows for controlled, sequential conjugation following deprotection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C47H93N3O22 | [1] |
| Molecular Weight | 1052.25 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | To be determined | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [2] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
Applications in Bioconjugation and Drug Discovery
This compound is a key reagent in the field of bioconjugation and is particularly valuable in the development of complex therapeutic molecules like PROTACs. Its bifunctional nature allows for the precise and efficient linkage of two different molecular entities.
The primary applications of this compound are centered around its reactive azide group, which readily participates in two main types of bioorthogonal "click chemistry" reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction forms a stable triazole linkage between the azide group of this compound and a terminal alkyne on a target molecule.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry reaction occurs between the azide group and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and is ideal for applications in living systems where the cytotoxicity of copper is a concern.
The Boc-protected amine provides an orthogonal handle for conjugation. The Boc group is stable under a variety of reaction conditions but can be readily removed with acid to reveal a primary amine, which can then be coupled to a second molecule of interest, typically through amide bond formation with a carboxylic acid or an activated ester.
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound. These protocols are generalized and may require optimization based on the specific substrates and experimental conditions.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Appropriate reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO, DMF)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized molecule and this compound in the desired molar ratio (a slight excess of the azide is often used) in the reaction buffer.
-
Prepare a premix of CuSO4 and THPTA (a 1:5 molar ratio is common) and add it to the reaction mixture. The final copper concentration typically ranges from 50 to 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, the conjugate can be purified using standard techniques like size-exclusion chromatography, dialysis, or reversed-phase HPLC to remove excess reagents and byproducts.
-
Table 2: Typical Reagent Concentrations for CuAAC
| Reagent | Starting Concentration | Final Concentration |
| Alkyne-Molecule | Varies | 1X |
| This compound | 10 mM | 1.1-2X molar excess |
| CuSO4 | 20 mM | 50-250 µM |
| THPTA | 50 mM | 250-1250 µM |
| Sodium Ascorbate | 100 mM | 250-2500 µM |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO)-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Organic Solvent (optional, e.g., DMSO or DMF)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound in the reaction buffer or a minimal amount of organic solvent to the desired stock concentration.
-
Dissolve the strained alkyne-functionalized molecule in the reaction buffer.
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the solution of the strained alkyne-functionalized molecule. A molar excess of the azide linker (e.g., 5-20 fold) is often used to drive the reaction to completion.
-
Ensure the final concentration of any organic solvent is low (e.g., <10%) if working with sensitive biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For less reactive substrates or lower concentrations, the reaction can be incubated at 4°C overnight.
-
-
Purification:
-
Purify the resulting conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Protocol 3: PROTAC Synthesis Workflow
This protocol provides a general workflow for the synthesis of a PROTAC using this compound. This is a two-step process involving the initial conjugation to one ligand, followed by deprotection and conjugation to the second ligand.
Step 1: Conjugation of the First Ligand via Click Chemistry
-
Select a protein of interest (POI) ligand or an E3 ligase ligand that is functionalized with either a terminal alkyne or a strained alkyne.
-
Perform either a CuAAC (Protocol 1) or SPAAC (Protocol 2) reaction to conjugate the alkyne-functionalized ligand to this compound.
-
Purify the resulting Ligand-PEG20-Boc intermediate.
Step 2: Boc Deprotection and Conjugation of the Second Ligand
-
Boc Deprotection:
-
Dissolve the purified Ligand-PEG20-Boc intermediate in a suitable solvent (e.g., dichloromethane (DCM)).
-
Add an acid, such as trifluoroacetic acid (TFA), to the solution (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours or until deprotection is complete, as monitored by TLC or LC-MS.
-
Remove the solvent and excess acid under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the deprotected Ligand-PEG20-NH2 intermediate in an anhydrous solvent such as DMF or DCM.
-
Add the second ligand, which should have a carboxylic acid or an activated ester functional group.
-
If using a carboxylic acid, add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
-
Final Purification:
-
Purify the final PROTAC molecule using an appropriate chromatographic method, such as reversed-phase HPLC.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
References
Synthesis of Azido-PEG20-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Azido-PEG20-Boc, a heterobifunctional PEG linker crucial for the development of advanced therapeutics and bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant characterization data.
Introduction
This compound is a valuable tool in bioconjugation and drug delivery. The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific attachment of molecules.[1][2][3] The Boc-protected amine provides a latent amino functionality that can be deprotected under acidic conditions for subsequent conjugation.[4][5] The polyethylene glycol (PEG) spacer enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the conjugated molecule.
Synthetic Strategy
The synthesis of this compound can be approached through a multi-step process starting from a commercially available PEG derivative. A common and versatile strategy involves the selective monofunctionalization of a symmetrical PEG diol or diamine, followed by the introduction of the azide and Boc-protected amine moieties.
A plausible and efficient synthetic route is outlined below. This strategy begins with the mono-protection of a PEG diamine, followed by the conversion of the remaining free amine to an azide.
References
Azido-PEG20-Boc: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Azido-PEG20-Boc, a heterobifunctional polyethylene glycol (PEG) linker, designed for researchers, scientists, and drug development professionals. This document details the molecule's physicochemical properties, provides exemplary experimental protocols for its characterization, and illustrates its utility in bioconjugation workflows.
Core Properties of this compound
This compound is a monodisperse PEG linker that incorporates an azide (N₃) group at one terminus and a Boc-protected amine at the other. This unique structure allows for sequential and orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The PEG20 spacer enhances solubility and provides flexibility to the conjugated molecules.[1][2]
The azide group is a versatile functional handle for "click chemistry" reactions. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, forming a stable triazole linkage.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions to liberate the primary amine for subsequent conjugation reactions.[3]
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 1052.25 g/mol | ChemScene |
| Chemical Formula | C₄₇H₉₃N₃O₂₂ | ChemScene |
| Purity | ≥98% | ChemScene |
Experimental Protocols
Detailed characterization of this compound is crucial to ensure its purity and structural integrity prior to its use in complex bioconjugation schemes. The following are representative protocols for the analysis of this compound using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is an essential technique for confirming the molecular weight of PEGylated compounds.
Objective: To verify the molecular weight of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.
-
The sample may be further diluted depending on the sensitivity of the mass spectrometer.
-
-
Instrumentation:
-
An electrospray ionization (ESI) mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for its high resolution and mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire data in positive ion mode over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the compound.
-
-
Data Analysis:
-
The ESI process will likely generate multiple charged species of the molecule (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).
-
Deconvolute the resulting mass spectrum to determine the zero-charge state molecular weight.
-
The experimentally determined molecular weight should be compared to the theoretical molecular weight of this compound (1052.25 g/mol ).
-
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the presence of key functional groups.
Objective: To confirm the structural identity of this compound by ¹H NMR.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).
-
Gently agitate the tube until the sample is fully dissolved.
-
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at a stable temperature, typically 25°C.
-
The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Data Analysis:
-
Expected Chemical Shifts:
-
~1.44 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
~3.64 ppm (multiplet): The repeating ethylene glycol (-O-CH₂-CH₂-) protons of the PEG chain.
-
~3.38 ppm (triplet): Protons of the methylene group adjacent to the azide group (-CH₂-N₃).
-
~3.2-3.4 ppm (multiplet): Protons of the methylene group adjacent to the Boc-protected amine.
-
-
Visualizing Workflows and Molecular Logic
Diagrams are provided below to illustrate a typical bioconjugation workflow utilizing this compound and the logical relationship of its functional groups.
References
The Azide Group in PEG Linkers: A Technical Guide to Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of azide-functionalized polyethylene glycol (PEG) linkers has become a cornerstone of modern bioconjugation, enabling the precise and efficient assembly of complex biomolecular architectures. This technical guide delves into the core function of the azide group in PEG linkers, providing an in-depth overview of its application in click chemistry, drug delivery, and diagnostics. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage this powerful chemical tool.
The Pivotal Role of the Azide Group in "Click Chemistry"
The azide group (-N₃) is a compact, stable, and bioorthogonal functional group, meaning it does not typically react with biological molecules under physiological conditions.[1] Its primary utility in PEG linkers stems from its participation in highly efficient and specific "click" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions form a stable triazole ring, covalently linking the azide-PEG to a molecule bearing a complementary alkyne group.[3]
The PEG component of the linker imparts favorable properties such as increased hydrophilicity, improved bioavailability, and reduced immunogenicity to the resulting conjugate.[4] The combination of the versatile PEG backbone with the specific reactivity of the azide group makes azide-PEG linkers indispensable tools in the development of novel therapeutics and diagnostics.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly robust and efficient reaction that proceeds rapidly under mild conditions, often in aqueous environments. It is characterized by high yields and the regioselective formation of a 1,4-disubstituted triazole. However, the requirement of a copper(I) catalyst can be a limitation for in vivo applications due to concerns about cytotoxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the limitations of CuAAC, SPAAC was developed as a copper-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. The high biocompatibility of SPAAC makes it particularly well-suited for applications in living systems, such as cell surface labeling and in vivo imaging.
Quantitative Data on Azide-Alkyne Cycloaddition Reactions
The efficiency of azide-alkyne cycloaddition reactions is influenced by several factors, including the choice of catalyst (for CuAAC), the structure of the alkyne, solvent, temperature, and reactant concentrations. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Reaction Type | Reactants | Conditions | Reaction Time | Yield | Reference |
| CuAAC | Azide-modified peptide + Alkyne-modified peptide | DMF, Copper wire, 50°C | 5 hours | 100% | |
| CuAAC | Azide-derivatized α-amino acid + Alkyne-derivatized α-amino acid | TBTA ligand, NaAsc, room temperature | 18 hours | 78% | |
| CuAAC | Azide-PEG + Alkyne-functionalized silicon surface | Copper catalyst | Not specified | Not specified | |
| SPAAC | Azido-PEG2-C6-Cl + DBCO-functionalized protein | PBS, pH 7.4, 37°C | 1-4 hours | High | |
| SPAAC | Azide-modified protein + BCN-PEG4-alkyne | PBS, pH 7.4, room temperature | 4-12 hours | High |
Table 1: Comparison of Reaction Conditions and Yields for CuAAC and SPAAC.
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Reference |
| DIBAC | Up to 179-fold rate enhancement with micellar catalysis | |
| DBCO | Rate increased by ~31% with a PEG linker on the antibody | |
| BCN | Generally slower than DBCO | |
| 3,9-Difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-one | 3.5 |
Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes.
Experimental Protocols
This section provides detailed methodologies for key experiments involving azide-PEG linkers.
Synthesis of Azide-Functionalized PEG (mPEG-N₃)
This protocol describes the synthesis of monofunctional azide-terminated PEG from mesylate-activated PEG (mPEG-OMs).
Materials:
-
mPEG-OMs
-
Sodium azide (NaN₃)
-
Absolute ethanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve dry mPEG-OMs (1 equivalent) in absolute ethanol.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Reflux the mixture for 12 hours.
-
After cooling to room temperature, concentrate the solution using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the mPEG-N₃ product.
-
Confirm the quantitative functionalization (>99%) by ¹H NMR.
General Protocol for CuAAC Bioconjugation
This protocol outlines a general procedure for labeling alkyne-modified biomolecules with an azide-PEG linker.
Materials:
-
Alkyne-modified biomolecule
-
Azide-PEG linker stock solution (e.g., 10 mM in DMSO)
-
2M Triethylammonium acetate buffer, pH 7.0
-
DMSO
-
5 mM Ascorbic Acid Stock solution
-
10 mM Copper(II)-TBTA Stock in 55% DMSO
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve the alkyne-modified biomolecule in water.
-
Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.
-
Add DMSO and vortex.
-
Add the azide-PEG stock solution and vortex.
-
Add the required volume of 5mM Ascorbic Acid Stock solution and vortex briefly.
-
Bubble inert gas through the solution for 30 seconds.
-
Add the required amount of 10 mM Copper(II)-TBTA Stock.
-
Flush the reaction vial with inert gas and vortex thoroughly.
-
Incubate at room temperature overnight.
-
Purify the conjugate using an appropriate method (e.g., precipitation, HPLC).
General Protocol for SPAAC Bioconjugation with a DBCO-Functionalized Protein
This protocol describes the conjugation of an azide-PEG linker to a protein functionalized with a DBCO group.
Materials:
-
DBCO-functionalized protein
-
Azide-PEG linker
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF (for dissolving the linker)
Procedure:
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the Azide-PEG linker in DMSO or DMF.
-
Add a 5-20 fold molar excess of the azide-PEG stock solution to the protein solution. Ensure the final concentration of the organic solvent is less than 10%.
-
Incubate the reaction mixture at 37°C for 1-4 hours or at 4°C overnight.
-
Purify the conjugate to remove excess linker using size-exclusion chromatography or dialysis.
-
Characterize the conjugate using SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Functionalization of Amine-Coated Nanoparticles with Azide-PEG
This protocol details the surface modification of nanoparticles presenting primary amine groups with an azide-PEG linker.
Materials:
-
Amine-functionalized nanoparticles
-
Azido-PEG-succinimidyl carbonate linker
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Suspend the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the Azido-PEG-succinimidyl carbonate linker in anhydrous DMSO or DMF.
-
Add a 20-fold molar excess of the dissolved linker to the nanoparticle suspension.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purify the azide-functionalized nanoparticles by dialysis or centrifugal filtration.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving azide-PEG linkers.
References
The Strategic Imperative of the Boc Protecting Group in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the precise control of reactive functional groups is paramount to the synthesis of well-defined and efficacious biomolecules. Among the arsenal of chemical tools available, the tert-butyloxycarbonyl (Boc) protecting group stands out as a cornerstone for amine protection. Its widespread use is a testament to its reliability, ease of introduction, and, most critically, its selective removal under specific acidic conditions. This technical guide provides an in-depth exploration of the purpose and application of the Boc protecting group in bioconjugation, offering detailed experimental protocols, quantitative data, and logical workflows to aid researchers in this dynamic field.
Core Principles of Boc Protection
The primary function of the Boc group is to temporarily mask the nucleophilicity of primary and secondary amines, preventing them from participating in undesired side reactions during multi-step synthetic processes.[1][2] This is particularly crucial in bioconjugation, where molecules often possess multiple reactive sites. The Boc group is chemically a di-tert-butyl dicarbonate (Boc₂O) and is typically introduced by reacting an amine with this reagent in the presence of a base.[1][3] The resulting tert-butyl carbamate is robust and stable under a wide array of reaction conditions, including basic hydrolysis and exposure to many nucleophiles.[1]
The key to the Boc group's utility lies in its acid lability. It can be efficiently removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine. This deprotection mechanism proceeds through the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decomposes into carbon dioxide and the deprotected amine. This selective removal allows for a staged and controlled synthetic strategy, a concept known as orthogonality, which is fundamental to the construction of complex bioconjugates like antibody-drug conjugates (ADCs).
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is critical for the overall success of a bioconjugation strategy. The following tables summarize typical reaction conditions and reported yields for these transformations on various amine substrates.
Table 1: Boc Protection of Amines
| Substrate Type | Reagents and Conditions | Time | Temp (°C) | Yield (%) |
| Primary Aliphatic Amine | (Boc)₂O (1.1 eq), TEA (1.2 eq), DCM | 2 h | RT | >95 |
| Secondary Aliphatic Amine | (Boc)₂O (1.5 eq), DIPEA (1.5 eq), DCM | 12 h | RT | 90 |
| Aniline | (Boc)₂O (1.1 eq), DMAP (0.1 eq), CH₃CN | 4 h | RT | 95 |
| Amino Acid | (Boc)₂O (1.1 eq), NaOH (1.1 eq), Dioxane/H₂O | 4-6 h | RT | 85-95 |
Table 2: Boc Deprotection of Amines
| Substrate Type | Reagents and Conditions | Time | Temp (°C) | Yield (%) |
| N-Boc Primary Amine | 20% TFA in DCM | 30 min | RT | >95 |
| N-Boc Secondary Amine | 4M HCl in Dioxane | 1-2 h | RT | >95 |
| N-Boc Aniline | 50% TFA in DCM | 1 h | RT | 92 |
| N-Boc Amino Acid | Neat TFA | 1 h | RT | >95 |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of Boc protection and deprotection in a laboratory setting.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: Add triethylamine (TEA) (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting amine is completely consumed (typically 1-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a 1M HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected amine in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 30 to 60 minutes.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).
-
Isolation/Neutralization: The resulting product is the TFA salt of the amine. If the free amine is required, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate to obtain the deprotected amine.
Visualization of Key Processes
Diagrams illustrating the chemical logic and experimental workflows are invaluable for understanding the strategic application of the Boc group.
Caption: Mechanism of Boc protection of an amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Strategic Application in Antibody-Drug Conjugate (ADC) Synthesis
The synthesis of ADCs is a prime example of where the Boc protecting group is indispensable. ADCs are complex molecules comprising a monoclonal antibody linked to a cytotoxic drug. The linker often contains multiple reactive functional groups, necessitating a controlled, stepwise assembly.
A common strategy involves a heterobifunctional linker containing a Boc-protected amine at one end and another reactive group (e.g., a maleimide or an activated ester) at the other. The Boc group ensures that the amine remains unreactive while the other end of the linker is conjugated to the drug. Following purification of the drug-linker conjugate, the Boc group is removed to reveal the amine, which can then be coupled to the antibody. This prevents undesirable side reactions, such as linker polymerization, and ensures the formation of a well-defined ADC.
Caption: Logical workflow for ADC synthesis.
Orthogonal Protection Strategies
The concept of orthogonality is central to modern synthetic chemistry, allowing for the selective deprotection of one functional group in the presence of others. The Boc group is a key player in many orthogonal protection schemes. For instance, it is stable to the basic conditions used to remove the fluorenylmethyloxycarbonyl (Fmoc) group, another common amine protecting group. This Boc/Fmoc orthogonality is the foundation of many solid-phase peptide synthesis (SPPS) strategies, enabling the sequential addition of amino acids to a growing peptide chain.
In a typical Boc-based SPPS, the N-terminal amino acid is protected with a Boc group, which is cleaved with TFA at each cycle. The side chains of the amino acids are protected with groups that are stable to TFA but can be removed at the end of the synthesis with a stronger acid, such as hydrogen fluoride (HF).
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is an invaluable tool in the field of bioconjugation. Its stability under a wide range of conditions, coupled with its facile and selective removal under mild acidic conditions, provides the necessary control for the synthesis of complex biomolecules. From the construction of antibody-drug conjugates to the systematic assembly of peptides, the strategic implementation of the Boc group enables researchers to achieve higher yields, greater purity, and more precisely defined final products. A thorough understanding of its chemistry, reaction kinetics, and application in orthogonal strategies is essential for any scientist or professional engaged in the development of novel bioconjugates and therapeutics.
References
An In-depth Technical Guide to Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the field of bioconjugation, offering a suite of chemical reactions that are rapid, selective, and high-yielding.[1] These reactions, which operate under mild, often biologically compatible conditions, have become indispensable tools for labeling, tracking, and modifying biomolecules, with profound implications for drug discovery and development.[2][3][4] This technical guide provides a comprehensive overview of the core click chemistry reactions utilized for bioconjugation, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in this dynamic field.
Core Principles of Click Chemistry in Bioconjugation
The philosophy of click chemistry, as conceptualized by K. Barry Sharpless, emphasizes reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts.[1] For bioconjugation, a critical additional requirement is that the reactions must be bioorthogonal; that is, the reacting functional groups must be mutually reactive only with each other while remaining inert to the vast array of functional groups present in biological systems. This ensures that the conjugation reaction proceeds with high specificity, modifying the intended biomolecule without off-target effects.
The most prominent click chemistry reactions employed in bioconjugation fall into four main categories:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential click reaction, involving the copper-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to CuAAC that utilizes a strained cyclooctyne to react with an azide, driven by the release of ring strain.
-
Thiol-ene Radical Addition: The reaction of a thiol with an alkene (the "ene") to form a stable thioether linkage, typically initiated by light or a radical initiator.
-
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: A rapid cycloaddition between an electron-deficient diene (commonly a tetrazine) and an electron-rich dienophile (such as a strained alkene or alkyne).
Quantitative Comparison of Key Click Chemistry Reactions
The choice of a specific click chemistry reaction for a bioconjugation application often depends on factors such as the desired reaction rate, the tolerance of the biological system to catalysts, and the specific functional groups that can be introduced into the biomolecule of interest. The following tables summarize key quantitative data for the four major click chemistry reactions to facilitate a direct comparison.
Table 1: Reaction Kinetics of Click Chemistry Reactions for Bioconjugation
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| CuAAC | Benzyl Azide + Phenylacetylene | ~10² - 10⁴ | Aqueous buffer, Cu(I) catalyst, Ligand |
| SPAAC | Benzyl Azide + DIBO | ~0.3 | Acetonitrile |
| Benzyl Azide + BCN | ~0.1 | Acetonitrile | |
| Benzyl Azide + DIFO | ~0.08 | Not specified | |
| Thiol-ene | Cysteine + Norbornene | Qualitative: "fast and efficient" | Aqueous buffer, Photoinitiator |
| Glutathione + Allyl alcohol | Qualitative: "high conversions" | Aqueous buffer, Photoinitiator | |
| IEDDA | Tetrazine + trans-Cyclooctene (TCO) | ~10³ - 10⁶ | Aqueous buffer |
| Tetrazine + Norbornene | ~1 - 10² | Aqueous buffer |
Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, catalyst, and ligand used. The values presented here are representative and intended for comparative purposes.
Table 2: Reaction Yields of Click Chemistry Reactions for Bioconjugation
| Reaction Type | Reactants | Reported Yield | Conditions |
| CuAAC | Azide-modified protein + Alkyne-dye | >95% | Aqueous buffer, Cu(I), THPTA ligand |
| SPAAC | Azide-modified peptide + DBCO-fluorophore | High (Qualitative) | Cell culture medium |
| Thiol-ene | Thiol-peptide + Alkene-PEG | >90% | Aqueous buffer, Photoinitiator |
| IEDDA | Tetrazine-antibody + TCO-oligonucleotide | High (Qualitative) | PBS buffer |
Note: Yields are influenced by factors such as reactant concentrations, reaction time, and purification methods.
Mechanistic Diagrams and Experimental Workflows
Visualizing the reaction mechanisms and experimental workflows is crucial for understanding and implementing click chemistry in a laboratory setting. The following diagrams, generated using the DOT language, illustrate the core chemical transformations and a generalized experimental procedure for bioconjugation.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.
Caption: Thiol-ene Radical Addition Mechanism.
Caption: Inverse Electron Demand Diels-Alder (IEDDA) Reaction Mechanism.
References
In-Depth Technical Guide: Storage and Stability of Azido-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and handling procedures for Azido-PEG20-Boc, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Ensuring the chemical integrity of this reagent is critical for reproducible and successful experimental outcomes. This document outlines the key stability considerations, potential degradation pathways, and recommended analytical methods for quality assessment.
Chemical Structure and Properties
This compound possesses three key chemical features that dictate its stability and reactivity: a terminal azide group, a 20-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.
-
Azide (-N₃): A high-energy functional group susceptible to thermal and photolytic decomposition. It is a key component for "click chemistry" reactions.
-
Polyethylene Glycol (PEG) Spacer: A hydrophilic chain that imparts solubility in aqueous and many organic solvents. The ether linkages are generally stable but can be prone to oxidation over long periods or at elevated temperatures.
-
Boc-Protected Amine (-NHBoc): A common protecting group for amines that is stable under basic and nucleophilic conditions but is readily cleaved by acids.
Storage and Handling Guidelines
Proper storage and handling are paramount to prevent degradation and ensure the quality of this compound.
Storage Conditions
To maintain the long-term stability of this compound, the following storage conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes thermal decomposition of the azide group and slows down potential oxidative degradation of the PEG chain. |
| Light | Store in the dark (amber vial) | Protects the azide group from photolytic decomposition, which can generate highly reactive nitrene species[1][2]. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidative damage to the PEG chain and hydrolysis of the Boc group if moisture is present. |
| Moisture | Store in a desiccated environment | Prevents hydrolysis of the Boc group, especially if trace acidic impurities are present. |
Handling Procedures
Adherence to the following handling procedures will help preserve the integrity of the compound during experimental use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Incompatibilities:
-
Acids: Avoid contact with acidic solutions to prevent the cleavage of the Boc protecting group and the formation of highly toxic and explosive hydrazoic acid from the azide group[3].
-
Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver) as they can form explosive metal azides.
-
Reducing Agents: Keep away from strong reducing agents that can reduce the azide functionality.
-
-
Thermal Stress: Avoid heating the compound unnecessarily. Thermal decomposition of the azide group can be exothermic and potentially hazardous.
-
Weighing and Dispensing: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis[4][5]. Weigh out the desired amount quickly and tightly reseal the container under an inert atmosphere if possible.
-
Solution Preparation: Dissolve the compound in a dry, aprotic solvent such as DMF or DMSO for storage of stock solutions. For aqueous reactions, prepare solutions fresh and use them promptly.
Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by its two functional ends: the azide and the Boc-protected amine.
Thermal Stability
The azide group is the most thermally labile part of the molecule. Elevated temperatures can lead to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. The PEG chain itself can undergo thermal-oxidative degradation at temperatures above 70°C.
Photostability
Organic azides are known to be sensitive to ultraviolet (UV) light. Photolysis can also lead to the formation of nitrenes, which can then undergo a variety of subsequent reactions, leading to impurities. It is crucial to protect the solid material and any solutions from light.
pH Stability
The stability of this compound is highly dependent on pH.
| pH Range | Stability of Azide Group | Stability of Boc Group | Overall Stability |
| Acidic (pH < 4) | Risk of forming hydrazoic acid | Unstable: Rapid cleavage | Poor |
| Neutral (pH 6-8) | Generally stable | Stable | Good |
| Basic (pH > 9) | Generally stable | Stable | Good (but risk to other functionalities in a larger conjugate) |
-
Acidic Conditions: The Boc group is readily cleaved under acidic conditions, exposing the free amine. Furthermore, the azide group can be protonated to form the highly toxic and explosive hydrazoic acid.
-
Neutral to Basic Conditions: The molecule is expected to be relatively stable at neutral to moderately basic pH. The Boc group is resistant to hydrolysis under these conditions.
Potential Degradation Pathways
The primary degradation pathways for this compound are illustrated below.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability and Purity Assessment
Regular assessment of the purity of this compound is recommended, especially for long-term storage or before use in critical applications. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
HPLC Method for Purity Analysis
Due to the lack of a strong UV chromophore in the PEG chain, detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are recommended for accurate quantification.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) or PLRP-S |
| Mobile Phase A | Water + 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or Acetic Acid |
| Gradient | Start with a low percentage of B, and ramp up to a high percentage of B over 15-20 minutes to elute the PEGylated compound. |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD (Nebulizer Temp: 50°C, Evaporator Temp: 70°C) or CAD |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A or a compatible solvent at a concentration of approximately 1 mg/mL. |
Experimental Workflow for Stability Testing
The following workflow can be used to assess the stability of this compound under different conditions.
Caption: Workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is critical for its successful application in research and development. The primary factors influencing its stability are temperature, light, and pH. By adhering to the recommended storage conditions of -20°C in a dark, dry environment and following safe handling procedures, researchers can minimize degradation and ensure the reliability of their experimental results. Regular purity assessment using appropriate analytical techniques such as HPLC with ELSD or CAD is recommended for quality control.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG20-Boc in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG20-Boc in click chemistry reactions. This heterobifunctional linker, featuring a terminal azide group for click chemistry, a 20-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine, is a versatile tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]
The PEG spacer enhances aqueous solubility, reduces aggregation, and provides a flexible linker arm, which can be critical for optimizing the efficacy of the final conjugate.[1][3] The Boc-protected amine allows for orthogonal conjugation strategies, where the azide can be reacted first, followed by deprotection of the amine for a subsequent conjugation step.[4]
This document details the two primary types of click chemistry reactions compatible with this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the successful application of this reagent in your research.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for CuAAC and SPAAC reactions involving PEG linkers. These values can serve as a starting point for reaction optimization.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) (often generated in situ from CuSO₄ and a reducing agent) | None (driven by ring strain of cyclooctyne) |
| Reaction Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) or 37 °C |
| Reaction Time | 1 - 12 hours | 1 - 12 hours |
| Solvents | Aqueous buffers (e.g., PBS), DMSO, DMF, t-BuOH/H₂O | Aqueous buffers (e.g., PBS), DMSO, DMF |
| Biocompatibility | Lower, due to copper cytotoxicity | High, suitable for in vivo applications |
| Second-Order Rate Constant | 10 to 10⁴ M⁻¹s⁻¹ | 1 to 10⁶ M⁻¹s⁻¹ (highly dependent on the cyclooctyne) |
Table 2: Typical Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Typical Concentration / Molar Excess |
| Azido-PEG-Biomolecule | 1.0 eq |
| Alkyne-Payload | 3.0 - 20.0 eq |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1.0 eq (final concentration ~50-250 µM) |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.0 - 10.0 eq (final concentration ~5-10 times copper concentration) |
| Copper Ligand (e.g., THPTA, TBTA) | 5.0 eq (relative to copper) |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a small molecule drug or a protein)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA for aqueous solutions)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer.
-
Organic Co-solvent (if needed): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized molecule and this compound in the reaction buffer. If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be used. A typical starting point is a 1:3 to 1:5 molar ratio of the biomolecule to the this compound linker.
-
-
Catalyst Preparation:
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).
-
In a separate tube, premix the CuSO₄ and ligand solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.
-
-
Click Reaction:
-
Add the copper/ligand complex to the mixture of the alkyne and azide reactants. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS for small molecules or SDS-PAGE for proteins.
-
-
Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Purify the conjugate using a suitable method such as SEC to remove excess reagents and byproducts.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for conjugating this compound to a cyclooctyne-functionalized molecule (e.g., DBCO or BCN).
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-protein)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer.
-
Organic Co-solvent (if needed): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)
Procedure:
-
Reactant Preparation:
-
Dissolve the cyclooctyne-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL for a protein).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the solution of the cyclooctyne-functionalized molecule. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.
-
Keep the final concentration of the organic solvent low (e.g., <10%) to avoid denaturation if working with proteins.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules by SEC or dialysis.
-
Characterize the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.
-
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for basic work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected PEG conjugate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS or TLC. On TLC, the deprotected amine product will have a lower Rf value (be more polar) than the starting material.
-
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is often obtained as a TFA salt and can sometimes be used in the next step without further purification.
-
Optional Basic Work-up (to obtain the free amine):
-
Dissolve the crude residue in DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA (Caution: CO₂ evolution will occur).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.
-
-
Visualizations
The following diagrams illustrate common experimental workflows where this compound can be applied.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Workflow for ADC synthesis via SPAAC.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments. As a cornerstone of "click chemistry," SPAAC is prized for its high specificity, efficiency, and biocompatibility, proceeding under physiological conditions without the need for cytotoxic copper catalysts.[1][2] This is achieved through the reaction of a strained cyclooctyne with an azide to form a stable triazole linkage.[1][2]
Azido-PEG20-Boc is a heterobifunctional linker that incorporates a terminal azide group for SPAAC, a 20-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[3] The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, sequential conjugation strategy where the amine can be deprotected under acidic conditions for further functionalization.
These application notes provide a comprehensive overview of the use of this compound in SPAAC reactions, including quantitative data on reaction kinetics, detailed experimental protocols for Boc deprotection and bioconjugation, and purification guidelines.
Data Presentation
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions with Dibenzocyclooctyne (DBCO) Derivatives.
| Azide Reactant | Cyclooctyne | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Solvent/Buffer | Reference |
| Benzyl Azide | DBCO | ~0.1 - 1.0 | Various | |
| 3-azido-L-alanine | Sulfo DBCO-amine | 0.32 - 0.85 | PBS (pH 7) | |
| 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine | 0.55 - 1.22 | HEPES (pH 7) | |
| Azide-modified Trastuzumab | DBCO-PEG5 | 0.18 - 0.37 | HEPES & PBS |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions with Bicyclo[6.1.0]nonyne (BCN) Derivatives.
| Azide Reactant | Cyclooctyne | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Solvent/Buffer | Reference |
| Benzyl Azide | endo-BCN | 0.29 | CD3CN/D2O (1:2) | |
| Benzyl Azide | BCN-methanol | 0.15 | DMSO | |
| 2-azidoethanol | PEGylated BCN | 0.19 - 0.21 | Human Blood Plasma |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield the free amine (Azido-PEG20-NH2), which can then be used for subsequent conjugation reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (for precipitation)
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution to create a 50% TFA/DCM solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting oil, add cold diethyl ether to precipitate the product as the TFA salt.
-
Collect the precipitate by centrifugation or filtration and wash with additional cold diethyl ether.
-
Dry the product under vacuum to obtain the Azido-PEG20-amine as a TFA salt, which can be used directly in the next step or neutralized.
Protocol 2: SPAAC Bioconjugation of Azido-PEG20-amine with a DBCO-functionalized Molecule
This protocol outlines the copper-free click chemistry conjugation of the deprotected Azido-PEG20-amine with a molecule containing a DBCO group.
Materials:
-
Azido-PEG20-amine (TFA salt from Protocol 1)
-
DBCO-functionalized molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable amine- and azide-free buffer.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) if needed for dissolving the DBCO-reagent.
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC).
Procedure:
-
Reagent Preparation:
-
Dissolve the Azido-PEG20-amine in the Reaction Buffer to a desired concentration.
-
If the DBCO-functionalized molecule is not readily soluble in aqueous buffer, prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Combine the Azido-PEG20-amine and the DBCO-functionalized molecule in the Reaction Buffer. A molar excess of 1.5 to 10-fold of one reactant can be used to drive the reaction to completion.
-
If an organic solvent was used to dissolve the DBCO-reagent, ensure the final concentration in the reaction mixture is low (typically <10-15%) to avoid denaturation of biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or for 12-24 hours at 4°C. Reaction times may need to be optimized based on the specific reactants.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 309 nm.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the conjugate to remove any unreacted starting materials and byproducts.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger bioconjugate from smaller unreacted molecules.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can also be used for purification, depending on the properties of the conjugate.
-
Mandatory Visualization
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for SPAAC using this compound.
Caption: ADC mechanism of action facilitated by SPAAC conjugation.
References
Application Note and Protocol: Standard Procedure for Boc Deprotection of Azido-PEG20-Boc
Introduction
This document provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Azido-PEG20-Boc to yield Azido-PEG20-amine. The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this deprotection, offering a clean and efficient reaction. The resulting Azido-PEG20-amine is a valuable bifunctional linker used in bioconjugation, drug delivery, and materials science, featuring a terminal azide for "click" chemistry and a primary amine for amide bond formation or other amine-specific reactions.
Chemical Transformation
The deprotection reaction proceeds via the acid-catalyzed cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and isobutylene.
Caption: Chemical transformation of this compound to Azido-PEG20-amine.
Experimental Protocol
This protocol outlines the necessary steps for the efficient deprotection of this compound.
3.1. Materials and Reagents
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Argon or Nitrogen gas
-
Glass reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge
3.2. Deprotection Procedure
The following workflow provides a visual representation of the experimental steps.
Caption: Experimental workflow for Boc deprotection of this compound.
Step-by-Step Method:
-
Preparation: Weigh 100 mg of this compound and add it to a clean, dry glass reaction vial containing a magnetic stir bar.
-
Dissolution: Under an inert atmosphere (argon or nitrogen), dissolve the this compound in 2 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the reaction vial in an ice bath and allow the solution to cool to 0°C with gentle stirring.
-
Addition of TFA: Slowly add 1 mL of trifluoroacetic acid (TFA) to the reaction mixture dropwise. A common ratio is a 1:1 or 1:2 mixture of DCM to TFA.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1 to 4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, concentrate the solution using a rotary evaporator to remove the excess TFA and DCM.
-
Add 10 mL of cold diethyl ether to the concentrated residue to precipitate the product.
-
Mix thoroughly and then centrifuge the mixture to pellet the precipitated product.
-
Decant the supernatant and wash the pellet with fresh, cold diethyl ether (2-3 times) to remove any remaining impurities.
-
-
Drying and Storage: Dry the resulting white solid (Azido-PEG20-amine TFA salt) under vacuum. Store the final product at -20°C under an inert atmosphere.
Data and Expected Outcomes
The following table summarizes the typical reaction parameters and expected results for the Boc deprotection of PEGylated amines.
| Parameter | Value/Range | Notes |
| Starting Material | This compound | - |
| Reagents | TFA in DCM | A 20-50% solution of TFA in DCM is commonly used. |
| Reaction Time | 1 - 4 hours | Reaction completion should be monitored by TLC or LC-MS. |
| Reaction Temperature | 0°C to Room Temperature | The reaction is typically started at 0°C and then warmed to room temperature. |
| Expected Yield | >95% | The reaction is generally high-yielding. |
| Purity | >95% (by NMR or LC-MS) | The purity of the final product is typically high after precipitation and washing. |
| Final Product Form | TFA Salt | The amine is protonated by TFA, forming a stable salt. |
Characterization
The successful deprotection can be confirmed by various analytical techniques:
-
¹H NMR: Disappearance of the tert-butyl proton signal (a singlet at approximately 1.4 ppm).
-
Mass Spectrometry (ESI-MS): Observation of the molecular ion peak corresponding to the deprotected Azido-PEG20-amine.
-
FT-IR: Appearance of N-H stretching bands characteristic of a primary amine salt.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or TFA concentration. | Increase the reaction time or the concentration of TFA. Ensure the starting material is fully dissolved. |
| Low Yield | Product loss during work-up. | Ensure complete precipitation by using a sufficient volume of cold diethyl ether. Minimize transfer losses. |
| Impure Product | Incomplete removal of byproducts or starting material. | Perform additional washes with cold diethyl ether. If necessary, purify by column chromatography (though precipitation is usually sufficient). |
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and wear appropriate PPE.
-
Diethyl ether is extremely flammable. Work away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Application Notes: Bioconjugation of Peptides with Azido-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides and proteins.[1] PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, reducing immunogenicity, and extending its circulation half-life by minimizing renal clearance.[1][2][3]
Azido-PEG20-Boc is a high-purity, monodisperse PEG linker designed for advanced bioconjugation applications. The terminal azide (N₃) group allows for highly specific and efficient conjugation to alkyne-modified peptides via "click chemistry"—either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These bioorthogonal reactions are exceptionally selective, proceed under mild, aqueous conditions, and are compatible with a wide array of functional groups present in peptides, making them ideal for creating well-defined peptide-PEG conjugates. The Boc (tert-butyloxycarbonyl) protecting group on the other terminus of the PEG linker provides a stable protecting group for a primary amine, which can be deprotected post-conjugation for further functionalization, such as attachment to a drug molecule or another targeting ligand.
This document provides detailed protocols for the bioconjugation of an alkyne-modified peptide with this compound, including the subsequent deprotection of the Boc group, purification, and characterization of the final conjugate.
Overall Workflow
The bioconjugation process involves a multi-step workflow, beginning with an alkyne-modified peptide and the this compound reagent. The core of the process is the click chemistry reaction to form a stable triazole linkage. This is followed by the removal of the Boc protecting group and purification of the final product.
Data Presentation
The following tables summarize representative quantitative data for the key steps of the bioconjugation process. These values are illustrative and may require optimization for specific peptide sequences and reaction scales.
Table 1: Reaction Parameters for Peptide Conjugation (CuAAC)
| Parameter | Recommended Range | Typical Value | Notes |
| Alkyne-Peptide | 1.0 equivalent | 1.0 equivalent | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | 1.2 equivalents | A slight excess ensures complete consumption of the peptide. |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents | 0.05 equivalents | Precursor for the active Cu(I) catalyst. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents | 0.5 equivalents | Reducing agent to generate and maintain Cu(I). |
| Cu(I)-Stabilizing Ligand (e.g., THPTA) | 0.05 - 0.5 equivalents | 0.25 equivalents | Accelerates the reaction and protects biomolecules from oxidation. |
| Reaction Time | 0.5 - 24 hours | 4 hours | Monitor by LC-MS for completion. Reaction times can be substrate-dependent. |
| Temperature | Room Temperature (20-25°C) | 25°C | Reaction is typically efficient at ambient temperatures. |
| Expected Yield | >80% | ~87% | Yield after purification. Varies with peptide sequence and purification efficiency. |
Table 2: Purification and Characterization Results
| Analysis | Parameter | Typical Result | Method |
| Purification | Purity after RP-HPLC | >95% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Characterization | Molecular Weight (Expected) | Mass of Peptide + 1014.2 Da* | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Molecular Weight (Observed) | Matches expected mass ± 1 Da | ESI-MS | |
| Purity Confirmation | Single major peak | RP-HPLC | |
| Retention Time Shift | Increased retention time vs. unconjugated peptide | RP-HPLC |
*Note: The mass of the PEG linker after conjugation and Boc deprotection is calculated from the this compound structure (C₄₇H₉₃N₃O₂₂) minus the Boc group (C₅H₉O₂) and plus the triazole ring formation atoms, resulting in an approximate mass addition of 1014.2 Da.
Experimental Protocols
Materials and Reagents
-
Alkyne-modified peptide (e.g., containing propargylglycine)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Deionized Water
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
RP-HPLC system with a C18 column
-
Mass Spectrometer (ESI-MS)
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified peptide to this compound using a copper(I) catalyst generated in situ.
1. Reagent Preparation: a. Dissolve the alkyne-modified peptide in a suitable solvent mixture (e.g., DMF/water or an aqueous buffer) to a final concentration of 1-10 mg/mL. b. Prepare a stock solution of this compound (1.2 equivalents) in DMF. c. Prepare a 100 mM stock solution of CuSO₄ in deionized water. d. Prepare a 100 mM stock solution of THPTA ligand in deionized water. e. Immediately before use, prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
2. Reaction Setup: a. In a reaction vial, add the alkyne-peptide solution. b. Add the this compound stock solution. c. Add the THPTA ligand stock solution to achieve a final concentration that is 5-fold higher than the copper sulfate (e.g., for 0.05 mM CuSO₄, use 0.25 mM THPTA). d. Add the CuSO₄ stock solution. e. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
3. Reaction Initiation and Monitoring: a. Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. b. Stir the reaction at room temperature. c. Monitor the reaction progress by LC-MS at regular intervals (e.g., 1, 2, and 4 hours) until the consumption of the starting peptide is complete. High conversion efficiencies (>95%) are typically observed.
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the N-terminal Boc protecting group from the PEGylated peptide using trifluoroacetic acid (TFA).
1. Preparation of Cleavage Cocktail: a. Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) in a fume hood. TIS acts as a scavenger to prevent side reactions.
2. Deprotection Procedure: a. If the conjugation reaction was performed in an organic solvent, concentrate the reaction mixture under reduced pressure to remove the solvent. b. Add the cold cleavage cocktail to the dried peptide-PEG conjugate residue. c. Incubate the mixture at room temperature for 1-2 hours with occasional swirling. d. After incubation, precipitate the deprotected peptide-PEG conjugate by adding it dropwise to a large volume of cold diethyl ether. e. Centrifuge the mixture to pellet the precipitated product. f. Decant the ether and wash the pellet with cold ether two more times to remove residual TFA and scavengers. g. Dry the final peptide-PEG20-NH₂ conjugate under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification by RP-HPLC
This protocol outlines the purification of the final conjugate using reversed-phase high-performance liquid chromatography.
1. System Setup: a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile (ACN). d. Detector: UV at 220 nm (for peptide bonds).
2. Purification Procedure: a. Dissolve the crude, deprotected conjugate in a minimal amount of Mobile Phase A. b. Inject the sample onto the equilibrated C18 column. c. Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 40 minutes) at a flow rate of 1 mL/min. d. Monitor the elution profile at 220 nm. The PEGylated peptide will typically have a longer retention time than the unreacted peptide due to the hydrophobicity of the PEG chain. e. Collect fractions corresponding to the main product peak.
3. Product Recovery: a. Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry. b. Pool the fractions with >95% purity. c. Lyophilize (freeze-dry) the pooled fractions to obtain the final product as a white, fluffy powder.
Characterization
The final purified product should be thoroughly characterized to confirm its identity and purity.
-
Mass Spectrometry (ESI-MS): The observed molecular weight should correspond to the theoretical mass of the conjugated peptide. The spectrum of a PEGylated peptide may show a distribution of peaks corresponding to different charge states.
-
RP-HPLC: Analytical RP-HPLC of the final product should show a single, sharp peak, confirming its high purity.
References
Application Notes and Protocols for Labeling Proteins with Azido-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules. This modification can improve protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life.[1] Azido-PEG20-Boc is a heterobifunctional linker designed for a two-step protein labeling strategy. It features a Boc-protected amine on one terminus and an azide group on the other, connected by a 20-unit PEG spacer. This reagent allows for the introduction of a bio-orthogonal azide handle onto a protein, which can then be specifically and efficiently conjugated to a molecule of interest containing a complementary alkyne group via "click chemistry".[2][3]
This two-step approach offers precise control over the labeling process, enabling the development of well-defined bioconjugates for a variety of applications, including the creation of antibody-drug conjugates (ADCs), protein visualization and tracking, and the development of novel therapeutic proteins with enhanced pharmacokinetic profiles.[4]
Principle of the Method
The labeling of a target protein with this compound and subsequent conjugation involves a three-stage process:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the this compound reagent is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose a primary amine.[5] This amine can then be activated for reaction with the target protein.
-
Amine-Reactive Labeling: The newly exposed amine on the Azido-PEG20 linker is activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester. This activated linker then reacts with primary amines on the protein, primarily the ε-amino group of lysine residues and the N-terminus, to form stable amide bonds. This step introduces the azide-PEG20 moiety onto the protein.
-
Bio-orthogonal Click Chemistry: The azide-functionalized protein is then reacted with a molecule of interest containing a terminal alkyne. This reaction is typically a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. This highly efficient and specific "click" reaction proceeds under mild conditions and is orthogonal to native biological functional groups.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield Azido-PEG20-Amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate the residue with toluene (3 times).
-
For applications requiring the free amine, perform a basic work-up. Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the Azido-PEG20-Amine.
Protocol 2: Protein Labeling with Azido-PEG20-NHS Ester
This protocol outlines the labeling of a target protein with an in-situ generated or pre-synthesized Azido-PEG20-NHS ester.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG20-Amine (from Protocol 1)
-
N,N'-Disuccinimidyl carbonate (DSC) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) for in-situ activation, or pre-synthesized Azido-PEG20-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0).
-
Azido-PEG20-NHS Ester Preparation:
-
In-situ activation: Dissolve Azido-PEG20-Amine and an equimolar amount of DSC or TSTU in anhydrous DMF or DMSO to prepare a stock solution (e.g., 100 mM).
-
Using pre-synthesized reagent: Dissolve the Azido-PEG20-NHS ester in anhydrous DMSO immediately before use to a concentration of 10 mg/mL.
-
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the Azido-PEG20-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each protein. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle stirring.
-
(Optional) Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted Azido-PEG20-NHS ester and byproducts by dialysis against PBS or by using a spin desalting column. The resulting azide-functionalized protein is now ready for click chemistry.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule).
Materials:
-
Azide-functionalized protein (from Protocol 2)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine - TBTA)
-
DMSO or water for stock solutions
-
Desalting column or dialysis cassette for final purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in water or DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 50 mM stock solution of Sodium Ascorbate in water.
-
Prepare a 10 mM stock solution of the copper ligand (e.g., THPTA) in water or DMSO.
-
-
In a reaction tube, combine the azide-functionalized protein and a 5- to 20-fold molar excess of the alkyne-containing molecule.
-
Catalyst Addition: Add the catalyst components to the protein-alkyne mixture in the following order, with gentle mixing after each addition:
-
Copper ligand (to a final concentration of 0.1-1 mM)
-
CuSO₄ (to a final concentration of 0.5-1 mM)
-
Sodium Ascorbate (to a final concentration of 1-5 mM)
-
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.
-
Purification: Purify the labeled protein conjugate to remove excess reagents and catalyst using a desalting column or dialysis.
Data Presentation
The efficiency of each step in the labeling process can be quantified to ensure optimal conjugation. The following tables provide representative data for a typical protein labeling experiment using this compound.
Table 1: Quantitative Analysis of Boc Deprotection of this compound
| Parameter | Method | Result |
| Starting Material | LC-MS | Mass peak corresponding to this compound |
| Deprotection Reagent | 50% TFA in DCM | - |
| Reaction Time | 1 hour | - |
| Product | LC-MS | Mass peak corresponding to Azido-PEG20-Amine |
| Yield | Gravimetric analysis | >95% |
Table 2: Quantification of Protein Labeling with Azido-PEG20-NHS Ester
| Protein (Example: BSA) | Molar Ratio (NHS-PEG-N₃ : Protein) | Degree of Labeling (DOL) | Labeling Efficiency (%) |
| 5 mg/mL | 10:1 | 2.8 | 28% |
| 5 mg/mL | 20:1 | 4.5 | 22.5% |
| 5 mg/mL | 50:1 | 7.2 | 14.4% |
| Degree of Labeling (DOL) determined by MALDI-TOF Mass Spectrometry. Labeling efficiency is calculated as (DOL / Molar Ratio) * 100. |
Table 3: Analysis of Final Conjugate after Click Chemistry
| Analysis Method | Parameter Measured | Result |
| SDS-PAGE | Apparent Molecular Weight | Shift in band corresponding to the mass of the attached molecule |
| Purity (by Densitometry) | >90% | |
| Mass Spectrometry | Molecular Weight of Conjugate | Confirms covalent attachment and provides final mass |
| Functional Assay | Biological Activity | Dependent on the protein and attached molecule |
Mandatory Visualization
Experimental Workflow
Caption: Overall workflow for protein labeling with this compound.
Signaling Pathway Analogy: Controlled Protein Functionalization
Caption: Logical flow of controlled protein functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Native Mass Spectrometry Imaging of Proteins and Protein Complexes by Nano-DESI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with Azido-PEG20-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[] An ADC consists of three main components: a mAb that targets a specific tumor antigen, a highly potent small-molecule drug, and a chemical linker that connects them.[] The linker is a crucial element, influencing the ADC's stability, solubility, and mechanism of drug release.[2]
Polyethylene Glycol (PEG) linkers are widely used in ADC development due to their ability to improve the conjugate's pharmacological properties.[3] PEGylation can enhance solubility, increase stability by creating a protective hydration shell, prolong circulation half-life, and reduce the immunogenicity of the ADC.[3]
This guide details a step-by-step methodology for developing an ADC using a heterobifunctional Azido-PEG20-Boc linker. This linker features a terminal azide (N₃) group for bioorthogonal "click chemistry" and a tert-butyloxycarbonyl (Boc) protected amine. The described strategy involves a modular, two-stage approach: first, the antibody is functionalized with a strained alkyne, and second, the deprotected linker is conjugated to the cytotoxic payload. The two components are then joined using a highly efficient and specific copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Overall Experimental Workflow
The development process is a sequential, multi-step procedure that begins with the preparation of the individual components (antibody and drug-linker) and culminates in the synthesis and evaluation of the final ADC.
Caption: Overall workflow for ADC synthesis and evaluation.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Linker
This protocol describes the acid-catalyzed removal of the Boc protecting group to expose the primary amine for subsequent conjugation to the payload.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene (for co-evaporation)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the solution (for a final concentration of 50% v/v).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction should be performed in a fume hood as isobutylene and carbon dioxide gas are evolved.
-
Monitor the reaction for completion using a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To remove residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this co-evaporation step two more times.
-
The resulting product, Azido-PEG20-Amine TFA salt, can be dried under high vacuum and used directly in the next step.
Protocol 2: Conjugation of Deprotected Linker to a Carboxyl-Containing Payload
This protocol uses carbodiimide chemistry to form a stable amide bond between the linker's primary amine and a carboxylic acid group on the cytotoxic payload.
Materials:
-
Azido-PEG20-Amine (from Protocol 1)
-
Carboxylic acid-functionalized payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the carboxylic acid-functionalized payload in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the payload solution to activate the carboxylic acid. Stir at room temperature for 15-30 minutes.
-
In a separate vial, dissolve 1.5 equivalents of the Azido-PEG20-Amine linker in DMF or DMSO. A small amount of DIPEA may be added to neutralize the TFA salt.
-
Add the linker solution to the activated payload solution.
-
Allow the reaction to stir at room temperature overnight, protected from light.
-
Monitor the reaction for completion by LC-MS.
-
Purify the Azido-PEG20-Payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final drug-linker conjugate as a solid.
Protocol 3: Antibody Modification with DBCO-NHS Ester
This protocol attaches a strained alkyne (DBCO) handle to the antibody by reacting a DBCO-NHS ester with surface-exposed lysine residues.
Materials:
-
Monoclonal antibody (mAb)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
DBCO-PEG-NHS ester (a PEG spacer is recommended to improve solubility)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Prepare the antibody by exchanging it into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column. Adjust the final concentration to 2-10 mg/mL.
-
Prepare a fresh 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% v/v.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purify the DBCO-labeled antibody by passing the reaction mixture through a desalting column equilibrated with PBS to remove excess reagents.
-
Determine the final protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy.
Protocol 4: SPAAC "Click" Reaction and ADC Purification
This protocol joins the azide-functionalized payload to the DBCO-functionalized antibody to form the final ADC, followed by purification.
Materials:
-
DBCO-labeled antibody (from Protocol 3)
-
Azido-PEG20-Payload (from Protocol 2)
-
Reaction buffer (PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
In a reaction tube, combine the DBCO-labeled antibody with a 2- to 4-fold molar excess of the Azido-PEG20-Payload conjugate.
-
Gently mix the solution and incubate at 4°C overnight (12-18 hours) or at room temperature for 4-12 hours.
-
The reaction proceeds without a catalyst. Monitor the conjugation by a suitable analytical method (e.g., HIC-HPLC or LC-MS).
-
Purify the final ADC using a preparative SEC column to separate the conjugated ADC from unreacted drug-linker and potential aggregates.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Perform a buffer exchange into a suitable formulation buffer (e.g., PBS) and concentrate the final ADC product.
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
Caption: SPAAC Click Chemistry Reaction Mechanism.
ADC Characterization and Data Presentation
Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC. Key parameters include the Drug-to-Antibody Ratio (DAR), purity, and aggregation levels.
Key Characterization Techniques:
-
Hydrophobic Interaction Chromatography (HIC): HIC is the primary method for determining the DAR and the distribution of different drug-loaded species. The hydrophobicity of the ADC increases with each conjugated payload, allowing for separation of species with DAR 0, 1, 2, etc.
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the percentage of high-molecular-weight species (aggregates) and fragments.
-
Mass Spectrometry (MS): Native MS can be coupled with SEC or HIC to confirm the identity of different DAR species and the overall integrity of the ADC.
Table 1: Summary of ADC Characterization Data
| ADC Batch ID | Average DAR (by HIC) | Monomer Purity (by SEC) | Aggregate (%) (by SEC) |
|---|---|---|---|
| ADC-Batch-001 | 3.8 | 98.5% | 1.5% |
| ADC-Batch-002 | 4.1 | 99.1% | 0.9% |
| Control (mAb) | 0.0 | >99.5% | <0.5% |
In Vitro Cytotoxicity Protocol
The in vitro potency of the ADC is evaluated using a cell-based cytotoxicity assay, such as the MTT assay, which measures the metabolic activity of viable cells.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Protocol 5: MTT Cytotoxicity Assay
Materials:
-
Antigen-positive (target) and antigen-negative (control) cancer cell lines
-
Complete cell culture medium
-
Purified ADC, unconjugated mAb, and free payload
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated mAb, and free payload in complete medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) using a suitable software (e.g., GraphPad Prism).
Table 2: Summary of In Vitro Cytotoxicity Data (IC₅₀ Values)
| Compound | Target Cells (Antigen+) IC₅₀ (nM) | Control Cells (Antigen-) IC₅₀ (nM) |
|---|---|---|
| ADC-Batch-001 | 0.5 | >1000 |
| Unconjugated mAb | >1000 | >1000 |
| Free Payload | 50 | 55 |
ADC Mechanism of Action
The efficacy of an ADC relies on a sequence of events beginning with binding to the target cell and culminating in payload-induced cytotoxicity.
Caption: Simplified signaling pathway of ADC action.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Azido-PEG20-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Azido-PEG20-Boc conjugates using reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology is optimized for achieving high purity of the target conjugate, which is a critical step in various bioconjugation and drug development applications. This document outlines the materials, instrumentation, and a step-by-step protocol for sample preparation, HPLC purification, and post-purification analysis.
Introduction
This compound is a heterobifunctional linker containing a terminal azide group for click chemistry applications and a Boc-protected amine. The polyethylene glycol (PEG) spacer enhances solubility and pharmacokinetic properties of the conjugated molecules. Efficient purification of this linker is crucial to remove unreacted starting materials and byproducts, ensuring the quality and reliability of subsequent conjugation reactions. Reversed-phase HPLC is a powerful technique for the purification of PEGylated compounds, offering high resolution and selectivity.[][2] This protocol details a robust RP-HPLC method for the purification of this compound.
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Materials and Instrumentation
| Category | Item | Specifications |
| Reagents | Acetonitrile (ACN) | HPLC grade |
| Water | Deionized, 18 MΩ·cm | |
| Trifluoroacetic acid (TFA) | HPLC grade | |
| Crude this compound | >80% purity | |
| Instrumentation | HPLC System | Preparative HPLC with gradient capability |
| HPLC Column | C18 reversed-phase column (e.g., 10 µm, 250 x 21.2 mm) | |
| Detector | UV-Vis Detector | |
| Fraction Collector | Automated | |
| Lyophilizer | ||
| Consumables | Syringe filters | 0.22 µm PTFE |
| HPLC Vials | 2 mL | |
| Collection tubes | 15 mL or 50 mL conical tubes |
Experimental Protocols
Sample Preparation
-
Dissolve the crude this compound conjugate in a minimal amount of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). The recommended starting concentration is 10-20 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3]
HPLC Purification
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes at the specified flow rate.
-
Injection: Inject the filtered sample onto the equilibrated column. The injection volume will depend on the column size and sample concentration.
-
Elution: Elute the bound conjugate using a linear gradient of Mobile Phase B (Acetonitrile with 0.1% TFA) into Mobile Phase A (Water with 0.1% TFA). A shallow gradient is often beneficial for separating PEGylated species.[2]
-
Detection and Fraction Collection: Monitor the elution profile at 220 nm. Collect fractions corresponding to the major peak, which should be the this compound conjugate.
HPLC Parameters:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
| Column Temperature | 45 °C[2] |
Post-Purification Analysis
-
Purity Assessment: Analyze an aliquot of the collected fractions using analytical RP-HPLC to confirm the purity of the this compound conjugate.
-
Solvent Removal: Pool the pure fractions and freeze the solution at -80 °C. Remove the solvent via lyophilization to obtain the purified product as a solid. Lyophilization is preferred over rotary evaporation to prevent potential deprotection of the Boc group due to increasing TFA concentration.
-
Characterization: Confirm the identity and integrity of the purified product by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Logical Relationship of Purification Steps
References
Application Notes and Protocols for Solvent Selection in Azido-PEG20-Boc Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to solvent selection for reactions involving the heterobifunctional linker, Azido-PEG20-Boc. This versatile reagent, featuring a terminal azide group and a Boc-protected amine, is instrumental in the synthesis of bioconjugates and Proteolysis Targeting Chimeras (PROTACs). The judicious choice of solvent is critical for achieving high reaction yields, ensuring the stability of protecting groups, and simplifying downstream purification processes.
Overview of this compound Reactions
This compound is a polyethylene glycol (PEG) linker with twenty ethylene glycol units, functionalized with an azide (-N₃) at one terminus and a tert-butyloxycarbonyl (Boc) protected amine (-NHBoc) at the other. This structure allows for two primary, orthogonal reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide group reacts with a terminal alkyne to form a stable triazole linkage. This "click chemistry" reaction is highly efficient and specific.
-
Boc-Deprotection: The Boc group is removed under acidic conditions to yield a primary amine, which can then be conjugated to other molecules, typically through amide bond formation.
The selection of an appropriate solvent is paramount for the success of both reaction types, influencing solubility of reactants, reaction kinetics, and the stability of the functional groups.
Solvent Selection for Click Chemistry of this compound
The copper-catalyzed click reaction is known for its tolerance to a wide range of solvents. The hydrophilic nature of the PEG chain in this compound enhances its solubility in polar and aqueous media.
Recommended Solvents and Conditions
A variety of solvents can be employed for the CuAAC reaction of this compound. The choice often depends on the solubility of the alkyne-containing substrate.
| Solvent System | Typical Reaction Conditions | Advantages | Considerations |
| Dimethylformamide (DMF) | Room temperature, 1-4 hours | Excellent solubilizing power for a wide range of organic molecules. | High boiling point can complicate removal. |
| Tetrahydrofuran (THF) | Room temperature, 1-4 hours | Good for less polar substrates. Easily removed under vacuum. | Can form peroxides upon storage. |
| Acetonitrile (ACN) | Room temperature, 1-4 hours | Good for a range of polarities. Compatible with HPLC purification. | Can be toxic. |
| Dimethyl Sulfoxide (DMSO) | Room temperature, 1-4 hours | High solubilizing power, especially for polar compounds. | Very high boiling point, difficult to remove completely. |
| Water / t-Butanol (1:1) | Room temperature, 2-6 hours | "Green" solvent system, ideal for bioconjugation.[1] | Substrate solubility may be limited. |
| Water | Room temperature, 2-8 hours | Optimal for biological molecules.[2] | Requires a water-soluble alkyne and a suitable copper-ligand complex. |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction of this compound with an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous reactions)
-
Chosen solvent (e.g., DMF, Water/t-BuOH)
Procedure:
-
In a clean reaction vessel, dissolve this compound (1 equivalent) and the alkyne-functionalized molecule (1.1 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in the reaction solvent.
-
In another vial, prepare a solution of CuSO₄ (0.1 equivalents). If using an aqueous system, pre-mix the CuSO₄ with THPTA (0.5 equivalents).
-
Add the CuSO₄ solution (or CuSO₄/THPTA complex) to the reaction mixture containing the azide and alkyne.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method such as column chromatography or precipitation.
Solvent Selection for Boc-Deprotection of this compound
The removal of the Boc protecting group requires acidic conditions. The azide functionality is generally stable to these conditions.
Recommended Solvents and Reagents
The choice of solvent and acid is crucial for efficient deprotection without affecting the azide group.
| Solvent | Reagent | Typical Reaction Conditions | Advantages | Considerations |
| Dichloromethane (DCM) | Trifluoroacetic acid (TFA) (20-50% v/v) | Room temperature, 30-60 minutes | Volatile solvent, easy to remove. TFA is also volatile. | DCM is a suspected carcinogen. |
| 1,4-Dioxane | Hydrochloric acid (HCl) (4M solution) | Room temperature, 1-2 hours | Effective for a wide range of substrates. | Dioxane is a suspected carcinogen. |
| Ethyl Acetate | Gaseous HCl or HCl in Ethyl Acetate | 0°C to room temperature, 1-3 hours | Greener alternative to DCM. | Can be slower than DCM/TFA. |
| Methanol | Oxalyl chloride | Room temperature, 1-4 hours | Mild conditions.[3] | Oxalyl chloride is corrosive and moisture-sensitive. |
Experimental Protocol: Boc-Deprotection
This protocol outlines a general procedure for the deprotection of the Boc group from this compound or its triazole conjugate.
Materials:
-
Boc-protected Azido-PEG20- derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected Azido-PEG20- derivative in DCM.
-
Add TFA (20-50% v/v) to the solution at room temperature.
-
Stir the reaction for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the deprotected amine.
Visualizing the Workflow
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound, involving a click reaction followed by Boc-deprotection and subsequent amide coupling.
Caption: Workflow for PROTAC synthesis using this compound.
Orthogonal Reaction Scheme
The orthogonality of the click reaction and Boc-deprotection is a key advantage of using this compound. This allows for the sequential and controlled assembly of complex molecules.
Caption: Orthogonal reaction pathways for this compound.
Conclusion
The selection of an appropriate solvent is a critical parameter in the successful application of this compound in chemical synthesis. For click chemistry, a range of polar aprotic and aqueous solvent systems can be utilized, with the choice largely dictated by the solubility of the coupling partner. For Boc-deprotection, acidic conditions in chlorinated or ethereal solvents are standard, with the azide group demonstrating good stability. The protocols and data presented herein provide a solid foundation for researchers to design and execute efficient and high-yielding conjugation strategies using this versatile PEG linker.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Azido-PEG20-Boc Click Reactions
Welcome to the technical support center for Azido-PEG20-Boc click reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments for higher yields.
Troubleshooting Guide & FAQs
This section provides answers to common questions and a step-by-step guide to troubleshoot low yields in your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving this compound.
Q1: My click reaction has a very low or no yield. Where should I start troubleshooting?
Low conversion is a frequent issue and can often be resolved by systematically evaluating the core components and conditions of your reaction. Key areas to investigate include the quality of your reactants, the activity of the copper catalyst, and the reaction environment.[1] A systematic approach, screening one variable at a time, is recommended.[2]
Q2: How can I determine if my copper catalyst is the problem?
The catalytic activity of copper(I) is crucial for a successful CuAAC reaction.[1] The active catalytic species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, a common cause of reaction failure.[3][4]
-
Oxygen Sensitivity : The Cu(I) catalyst is highly sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). This involves degassing your solvents and reagents.
-
Source of Copper(I) : Cu(I) can be added directly (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. If you are using a Cu(II) source, ensure your reducing agent is fresh and added in sufficient excess.
-
Catalyst Concentration : A decrease in the catalyst-to-alkyne molar ratio can lead to a significant drop in yield. While higher catalyst loading can improve yields, it may complicate purification.
-
Ligand Use : Accelerating ligands, such as THPTA or TBTA, can stabilize the Cu(I) catalyst, enhance reaction efficiency, and protect biomolecules from copper-mediated damage.
Q3: My reaction starts but seems to stop before completion. What could be the cause?
Reaction stalling can indicate catalyst deactivation or instability of one of the reaction components.
-
Catalyst Deactivation : As mentioned above, gradual oxidation of the Cu(I) catalyst throughout the reaction is a primary cause. Ensure continuous protection from oxygen.
-
Instability of Reactants or Product : Your starting materials or the desired product might be unstable under the reaction conditions, leading to degradation over time. You can monitor the stability of all components by analyzing aliquots of the reaction mixture at different time points using techniques like TLC or LC-MS.
-
Inhibitory Byproducts : The reaction might be generating byproducts that inhibit the catalyst.
Q4: Could the quality of my this compound or alkyne be the issue?
Absolutely. The purity and integrity of your starting materials are critical for a high-yielding reaction.
-
Purity and Storage : Ensure the purity of your azide and alkyne reagents. Impurities can interfere with the reaction. Store reagents as recommended, protected from light and moisture, to prevent degradation.
-
Stoichiometry : Inaccurate concentration measurements of your starting materials can lead to incorrect stoichiometry, impacting the yield. A slight excess of one reagent can sometimes be used to drive the reaction to completion.
-
Side Reactions : The azide group can be reduced to a primary amine in the presence of certain reducing agents, a common side reaction to be aware of.
Q5: How do reaction conditions affect the yield of my PEGylated product?
Reaction conditions such as solvent, temperature, and reaction time play a significant role in the outcome of the click reaction.
-
Solvent : The choice of solvent is crucial. Both aqueous and organic solvents can be used for CuAAC reactions. For PEGylated molecules, solvent systems like t-BuOH/water or THF are often employed. Poor solubility of reactants can lead to a heterogeneous mixture and reduced reaction rates.
-
Temperature : While many click reactions proceed efficiently at room temperature, gentle heating (e.g., 35°C to 60°C) can sometimes improve the yield, though higher temperatures may promote side reactions or degradation.
-
Reaction Time : Most of the reaction typically occurs within the first 24 hours. Extending the reaction time to 48 hours may offer a slight increase in yield. Monitoring the reaction progress is key to determining the optimal time.
Q6: I'm having trouble purifying my final this compound conjugate. What are the best practices?
The purification of PEGylated products can be challenging due to the heterogeneous mixture of conjugates and unreacted protein that can result from the reaction.
-
Residual Copper Removal : A significant challenge is the removal of the copper catalyst from the final product.
-
Separation Techniques : Chromatographic methods such as size exclusion, ion exchange, and reversed-phase HPLC are commonly used for the purification of PEGylated proteins. Aqueous two-phase systems have also been shown to be effective for separating PEGylated conjugates.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your click reactions, based on literature findings.
Table 1: Reaction Condition Optimization for a PEG Conjugate
| Parameter | Optimized Value | Observed Yield | Reference |
| Pressure | 130 bar | 82.32% | |
| Catalyst/Alkyne Molar Ratio | 0.5 | 82.32% | |
| Temperature | 35 °C | 82.32% | |
| Reaction Time | 24 hours | 82.32% | |
| Extended Reaction Time | 48 hours | 87.14% |
Note: These conditions were optimized for a specific PEG-coumarin conjugate in supercritical CO₂ but provide a useful starting point for optimization.
Table 2: Effect of Pressure on Reaction Yield
| Run | Pressure (bar) | Yield (%) | Reference |
| 11 | 80 | 14.30 | |
| 12 | 90 | 32.55 |
Note: This data highlights the significant impact of pressure on yield in a supercritical fluid system.
Key Experimental Protocols
General Protocol for a Small-Scale this compound Click Reaction
This protocol provides a general method for the copper-catalyzed click reaction. Optimization of reactant and catalyst concentrations may be necessary for specific substrates.
-
Reagent Preparation :
-
Prepare stock solutions of your alkyne-containing molecule and this compound in a suitable solvent (e.g., DMF or a mixture of t-BuOH and water).
-
Prepare fresh stock solutions of the copper(II) sulfate (CuSO₄) catalyst, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) in degassed, deionized water.
-
-
Reaction Setup :
-
In a reaction vessel, add the alkyne-containing molecule and the this compound (typically in a 1:1.1 to 1:1.5 molar ratio).
-
Add the solvent to achieve the desired reaction concentration.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
-
Initiation of the Reaction :
-
Under a positive pressure of the inert gas, add the ligand, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The order of addition can be critical.
-
-
Reaction and Monitoring :
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 35°C).
-
Monitor the progress of the reaction by taking small aliquots at various time points and analyzing them by an appropriate technique (e.g., TLC, LC-MS, or MALDI-TOF MS).
-
-
Work-up and Purification :
-
Once the reaction is complete, quench the reaction, for example, by adding water.
-
Extract the product with a suitable organic solvent.
-
Purify the product using an appropriate chromatographic technique to remove unreacted starting materials and the copper catalyst.
-
Visualizations
Caption: A workflow for troubleshooting low yields in click chemistry reactions.
Caption: The catalytic cycle of the CuAAC click reaction.
References
optimizing Boc deprotection conditions to avoid side reactions
Welcome to the technical support center for optimizing Boc (tert-butyloxycarbonyl) deprotection conditions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during the removal of the Boc protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate.[1][2] This occurs when a strong acid, such as trifluoroacetic acid (TFA), is used to cleave the Boc group.[3][4] This highly electrophilic carbocation can then alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt. Oxidation of methionine to its sulfoxide can also occur during cleavage.
-
Cysteine (Cys): The thiol group is a target for alkylation.
-
Tyrosine (Tyr): The phenolic ring can be alkylated by the tert-butyl cation.
-
Arginine (Arg): The guanidinium group can be partially cleaved by strong acids, leading to the formation of ornithine. Protecting groups on arginine, such as Tosyl, can also lead to side reactions with tryptophan if not properly scavenged.
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, thereby preventing it from reacting with the desired product. These are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.
Q4: My Boc deprotection is incomplete. What are the common causes and solutions?
A4: Incomplete deprotection can be a significant issue. Common causes include insufficient acid strength or concentration, inadequate reaction time, and poor solubility of the starting material. To address this, you can try increasing the acid concentration, prolonging the reaction time while monitoring the progress, or elevating the reaction temperature cautiously. Ensuring the substrate is fully dissolved in the chosen solvent is also crucial.
Q5: Can I remove the Boc group without using a strong acid like TFA?
A5: Yes, several milder acidic conditions can be employed, which is particularly useful for substrates with other acid-sensitive functional groups. Alternatives include 4M HCl in 1,4-dioxane and 1M HCl in ethyl acetate. Lewis acids and thermal deprotection are also options, although the latter often requires high temperatures that may not be suitable for all substrates. More recently, methods using oxalyl chloride in methanol have been reported as a mild alternative.
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in LC-MS analysis after deprotection.
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.
Solution:
-
Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.
-
For Tryptophan-containing compounds , use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.
-
For Methionine-containing compounds , thioanisole is effective in preventing S-alkylation. The addition of reducing agents like ammonium iodide and dimethyl sulfide (DMS) can also help prevent oxidation.
-
For Cysteine-containing compounds , ethanedithiol (EDT) is a commonly used scavenger.
-
For peptides with multiple sensitive residues, a general scavenger cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v) or "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be effective.
Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.
Possible Cause 1: Insufficient concentration or equivalents of acid.
Solution 1: Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing it to 50% TFA in DCM.
Possible Cause 2: Insufficient reaction time or temperature.
Solution 2: Increase the reaction time and monitor the progress closely by TLC or LC-MS. Gentle warming of the reaction mixture can also be considered, but with caution for sensitive substrates.
Possible Cause 3: Poor solubility of the starting material.
Solution 3: Choose a solvent system in which your starting material is fully soluble.
Issue 3: Degradation of other acid-sensitive groups in the molecule.
Possible Cause: The strong acidic conditions required for Boc deprotection are simultaneously cleaving other acid-labile protecting groups (e.g., t-butyl esters, trityl groups).
Solution:
-
Use milder deprotection conditions. Consider using 4M HCl in 1,4-dioxane, which is often sufficient to remove the Boc group while leaving other, more robust acid-sensitive groups intact.
-
Carefully select orthogonal protecting groups during the synthetic design phase to ensure their stability under the planned deprotection conditions.
Data Presentation: Scavenger Cocktails for Boc Deprotection
| Sensitive Residue(s) | Recommended Scavenger/Cocktail | Typical Concentration (v/v) | Reference(s) |
| Tryptophan (Trp) | Triethylsilane (TES) or Triisopropylsilane (TIS) | 2.5% - 5% | |
| Methionine (Met) | Thioanisole | 5% | |
| Cysteine (Cys) | Ethanedithiol (EDT) | 2.5% | |
| General (Multiple sensitive residues) | TFA/TIS/H₂O | 95:2.5:2.5 | |
| General (Multiple sensitive residues) | Reagent K (TFA/phenol/water/thioanisole/EDT) | 82.5:5:5:5:2.5 |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA with Scavengers
This protocol is suitable for most Boc-protected amines and is particularly recommended for substrates containing tryptophan or methionine.
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Prepare Deprotection Cocktail: In a separate vial, prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v).
-
Deprotection: Add the deprotection cocktail to the solution of the substrate (typically 10 equivalents of the cocktail relative to the substrate).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The deprotected amine is often obtained as its trifluoroacetate salt. It can be precipitated by trituration with cold diethyl ether and collected by filtration.
Protocol 2: Milder Boc Deprotection using HCl in Dioxane
This protocol is suitable for many substrates and is often considered milder than TFA-based methods.
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane. If solubility is an issue, a co-solvent like methanol can be used.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents of HCl) to the substrate solution.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 4 hours. For many substrates, the reaction is complete within 30 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with cold diethyl ether and collected by filtration.
-
Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base, such as a saturated aqueous NaHCO₃ solution.
Protocol 3: Monitoring Boc Deprotection by TLC
-
Spotting: On a TLC plate, spot the starting material (Boc-protected compound), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).
-
Visualization: Visualize the spots under UV light if the compounds are UV-active. Staining with a suitable agent (e.g., ninhydrin for primary amines) can also be used.
-
Analysis: The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot indicates the progress of the deprotection.
Visualizations
Caption: Boc deprotection pathway and the role of scavengers.
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection issues.
References
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing protein aggregation, a common challenge encountered during the PEGylation of therapeutic proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be attributed to several factors that disrupt protein stability:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can compromise its stability, exposing hydrophobic regions that promote aggregation.[1]
-
PEG-Protein Interactions: While generally a stabilizer, the PEG polymer itself can sometimes interact with the protein surface, causing conformational changes that may lead to aggregation. The length of the PEG chain can influence these interactions.[1][2]
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Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can lead to unintended cross-linking.
Q2: How can I detect and quantify protein aggregation during my PEGylation experiment?
Several analytical techniques are available to monitor and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it effective for detecting the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, which can be measured by UV-Vis spectrophotometry at a wavelength such as 350 nm or 700 nm, indicates the formation of insoluble aggregates.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can determine the molecular weight of the PEGylated protein and identify the presence of multimers.
Troubleshooting Guides
Issue 1: Significant precipitation or aggregation is observed during the PEGylation reaction.
This is a common issue that can often be resolved by systematically optimizing the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein aggregation during PEGylation.
Step 1: Optimize Reaction Conditions
Systematically evaluate and optimize the reaction parameters. A screening matrix approach is highly recommended.
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of the PEG reagent (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known pH of optimal stability. For amine-specific PEGylation, a pH of 7 or below can increase selectivity for the N-terminus.
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature). Lowering the temperature can slow the reaction rate and may reduce aggregation.
Table 1: Example Screening Matrix for Optimizing PEGylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Conc. | 1 mg/mL | 2 mg/mL | 5 mg/mL | 1 mg/mL |
| PEG:Protein Ratio | 5:1 | 5:1 | 5:1 | 10:1 |
| pH | 7.4 | 7.4 | 7.4 | 7.4 |
| Temperature | 4°C | 4°C | 4°C | 4°C |
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.
-
Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol are known protein stabilizers.
-
Amino Acids: Arginine and glycine can suppress non-specific protein-protein interactions.
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.
Table 2: Common Stabilizing Excipients and Recommended Starting Concentrations
| Excipient | Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over a period of time.
Step 4: Consider Alternative PEGylation Strategies
If aggregation remains a persistent issue, it may be necessary to consider alternative strategies.
-
Use Monofunctional PEG: If using a bifunctional linker, switch to a monofunctional PEG to avoid cross-linking.
-
Change PEGylation Chemistry: Explore different PEGylation chemistries that target other amino acid residues (e.g., cysteine-specific PEGylation) which may be less prone to causing aggregation for your specific protein.
Issue 2: The purified PEGylated protein aggregates during storage.
Aggregation can also occur post-purification. The storage buffer composition is critical for long-term stability.
Troubleshooting Steps:
-
Optimize Buffer Composition:
-
pH: Ensure the pH of the storage buffer is one at which the PEGylated protein is most stable.
-
Ionic Strength: High salt concentrations can sometimes lead to aggregation by shielding surface charges. Test a range of salt concentrations to find the optimal level.
-
-
Add Stabilizing Excipients: The same excipients used during the reaction can also be beneficial for long-term storage (see Table 2).
-
Control Protein Concentration: Store the purified protein at a concentration that has been shown to be less prone to aggregation.
-
Freeze-Thaw Stability: If the protein will be frozen, include cryoprotectants like glycerol or sucrose in the storage buffer to prevent aggregation during freeze-thaw cycles.
Experimental Protocols
Protocol 1: Small-Scale PEGylation Screening to Minimize Aggregation
Objective: To empirically determine the optimal reaction conditions (protein concentration, PEG:protein ratio, pH, and temperature) that minimize protein aggregation during PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Incubators or water baths at different temperatures (e.g., 4°C and room temperature)
Methodology:
-
Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes. Vary one parameter at a time while keeping others constant, as outlined in Table 1.
-
Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis of Aggregation: After incubation, analyze the extent of aggregation in each reaction using one of the following methods:
-
Visual Inspection and Centrifugation: Visually inspect for precipitation. Centrifuge the samples (e.g., 14,000 x g for 5 minutes) and look for a pellet, which indicates insoluble aggregates.
-
Turbidity Measurement: Measure the absorbance of the reaction mixtures at 350 nm or 700 nm. An increase in absorbance correlates with increased aggregation.
-
SDS-PAGE: Analyze the samples by non-reducing SDS-PAGE to visualize high-molecular-weight aggregates.
-
Size Exclusion Chromatography (SEC): If available, SEC provides the most quantitative data on the formation of soluble and insoluble aggregates.
-
Workflow for PEGylation Screening:
Caption: Experimental workflow for screening optimal PEGylation conditions.
References
Technical Support Center: Azido-PEG-Boc Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG-Boc conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common conjugation strategies for a molecule containing an azide group, like an Azido-PEG-Boc linker?
A1: Azido-functionalized PEG derivatives are versatile reagents in bioconjugation. The primary methods for conjugating the azide group are:
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Click Chemistry: This includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and form a stable triazole linkage.[1][2] SPAAC has the advantage of being copper-free, which is beneficial for in vivo applications.[1]
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Staudinger Ligation: This reaction occurs between the azide and a phosphine derivative to form an amide bond.[2][] It is a bio-orthogonal reaction, meaning it can proceed in a biological environment without interfering with native processes.
Q2: What is the purpose of the Boc group in an Azido-PEG-Boc linker?
A2: The Boc (tert-butyloxycarbonyl) group is a common protecting group for primary or secondary amines. In an Azido-PEG-Boc linker, it masks an amine functionality, preventing it from participating in unintended side reactions during the conjugation of the azide group or other reactive moieties on the linker. The Boc group can be selectively removed under acidic conditions to reveal the amine for subsequent modification.
Q3: What are the potential side products I should be aware of during a Staudinger ligation with my Azido-PEG-Boc reagent?
A3: The Staudinger ligation, while efficient, can lead to specific side products:
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Phosphine Oxide: In both the classic Staudinger reduction and the Staudinger ligation, a phosphine oxide (e.g., triphenylphosphine oxide) is a common byproduct of the reaction.
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Hydrolysis of the Iminophosphorane Intermediate: The reaction proceeds through an iminophosphorane intermediate. If this intermediate is prematurely hydrolyzed before the desired intramolecular reaction of the ligation can occur, it can lead to the formation of an amine from the original azide, which may not be the intended product.
-
Incomplete Reaction: As with any chemical reaction, incomplete conversion of starting materials will result in residual Azido-PEG-Boc and the phosphine reagent in the final product mixture.
Q4: Can the Boc group be accidentally removed during my conjugation reaction?
A4: Yes, premature deprotection of the Boc group is a potential issue. The Boc group is sensitive to acidic conditions. If your conjugation protocol involves acidic buffers or reagents, you risk cleaving the Boc group. This would expose a reactive amine that could then participate in undesired side reactions, leading to a heterogeneous mixture of products. It's crucial to maintain a neutral or slightly basic pH if the Boc-protected amine is to be preserved for a subsequent step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of Active Esters: If your Azido-PEG-Boc linker has an active ester (e.g., NHS ester) for targeting amines, it can hydrolyze in aqueous buffers, especially at basic pH. | Work at the optimal pH for your active ester (typically 7.2-8.5 for NHS esters) and use the reagent promptly after dissolving. |
| Poor Reagent Solubility: The PEG linker may not be fully dissolved in the reaction buffer, leading to an effectively lower concentration. | While PEG enhances water solubility, concentrated solutions can be problematic. Consider preparing a fresh, concentrated stock solution in an organic solvent like DMSO or DMF and adding it to your reaction mixture. | |
| Steric Hindrance: Large biomolecules can sterically hinder the reaction site. | Use a PEG linker with a longer chain length to increase the distance between the biomolecule and the reactive groups. | |
| Multiple Products Observed in Analysis (e.g., LC-MS) | Premature Boc Deprotection: The Boc group may have been cleaved due to acidic conditions, and the newly exposed amine has reacted. | Ensure your reaction buffer is not acidic. If acidic conditions are unavoidable, consider a more acid-stable amine protecting group. |
| Reaction with the Azide Group: Unintended reduction of the azide to an amine can occur in the presence of certain reducing agents. | Ensure your reaction buffer is free of reducing agents like DTT or TCEP if the azide is the intended reactive group for that step. | |
| Polydispersity of PEG: The PEG linker itself may be polydisperse, leading to a range of product masses. | Use monodisperse PEG linkers if a highly homogeneous product is required. | |
| Difficulty in Purifying the Final Conjugate | Presence of Phosphine Oxide: Triphenylphosphine oxide from a Staudinger ligation can sometimes be challenging to remove completely. | Optimize your purification method. Techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) are often effective for separating the PEGylated product from smaller byproducts. |
| Aggregation: The final conjugate may be prone to aggregation. | The inclusion of a PEG linker generally improves the solubility and reduces aggregation of biomolecules. However, if aggregation is still an issue, you may need to optimize the buffer conditions (e.g., pH, ionic strength). |
Experimental Protocols
Protocol 1: General Staudinger Ligation of an Azido-PEG-Boc Linker to a Phosphine-Modified Protein
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Protein Preparation: Prepare the phosphine-modified protein in a déassed, amine-free buffer (e.g., phosphate buffer, pH 7.2-7.5).
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Linker Preparation: Dissolve the Azido-PEG-Boc linker in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
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Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the Azido-PEG-Boc linker stock solution to the protein solution.
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Incubation: Allow the reaction to proceed at room temperature for 2-16 hours. The reaction progress can be monitored by SDS-PAGE (observing a band shift) or mass spectrometry.
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Purification: Remove the excess linker and phosphine oxide byproduct by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 2: Boc Deprotection
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Lyophilization: Lyophilize the purified Boc-protected PEG conjugate to remove water.
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Deprotection Solution: Prepare a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane, DCM). A common solution is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS as a scavenger).
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Reaction: Dissolve the lyophilized conjugate in the TFA solution and incubate at room temperature for 1-2 hours.
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Removal of TFA: Remove the TFA by rotary evaporation or by precipitating the deprotected product with cold diethyl ether.
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Purification: Further purify the deprotected conjugate by dialysis, SEC, or HPLC to remove residual TFA and scavengers.
Visualizations
Caption: Workflow for Azido-PEG-Boc conjugation and purification.
Caption: Troubleshooting low yield in Azido-PEG-Boc conjugation.
References
Technical Support Center: Purification of PEGylated Compounds
Welcome to the technical support center for the purification of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of PEGylated proteins, peptides, and other molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a PEGylation reaction mixture?
A PEGylation reaction mixture is often complex and can contain a variety of impurities that need to be removed to isolate the desired PEGylated conjugate.[1] The main components typically include:
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Desired PEGylated Product: Mono-, di-, or multi-PEGylated conjugates.
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Unreacted Protein/Molecule: The starting material that did not undergo PEGylation.
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Excess PEG Reagent: Unreacted PEG chains.
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Reaction Byproducts: Products from hydrolysis of the PEG reagent or other side reactions.
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Positional Isomers: The desired protein or molecule PEGylated at different sites.[][3]
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Aggregates: High molecular weight species formed during the reaction or purification process.[4]
Q2: Which chromatographic technique is best for purifying my PEGylated compound?
The optimal chromatographic technique depends on the specific characteristics of your PEGylated compound and the impurities you need to remove.[] Here is a general guide:
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Size Exclusion Chromatography (SEC): This is often the first step to separate the larger PEGylated conjugate from the smaller, unreacted protein and excess PEG reagent based on hydrodynamic radius.
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Ion Exchange Chromatography (IEX): This technique separates molecules based on their surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin. This allows for the separation of native protein from PEGylated species and can sometimes resolve species with different degrees of PEGylation.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that is particularly effective for separating positional isomers of PEGylated proteins and peptides.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under non-denaturing conditions. It can be a useful orthogonal technique to IEX for polishing the PEGylated product.
Q3: How does the length of the PEG chain affect purification?
The length of the PEG chain significantly impacts the physicochemical properties of the conjugate and, consequently, the purification strategy.
-
Increased Hydrodynamic Radius: Longer PEG chains lead to a larger hydrodynamic radius, which improves separation from the native protein in Size Exclusion Chromatography (SEC).
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Charge Shielding: Longer PEG chains can more effectively mask the surface charge of the protein, which reduces its binding to Ion Exchange Chromatography (IEX) resins. This can be exploited for separation.
-
Resolution in Chromatography: Generally, the larger the PEG chain, the better the resolution between the native and PEGylated species in both SEC and IEX.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated compounds.
Issue 1: Poor Resolution and Peak Broadening in Chromatography
Symptoms:
-
Overlapping peaks of the desired product and impurities.
-
Wide, ill-defined peaks leading to impure fractions.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Column Chemistry | For RP-HPLC, try a different stationary phase (e.g., C4 instead of C18) to alter selectivity. For IEX, ensure the resin's charge is appropriate for the pH and your protein's pI. |
| Suboptimal Gradient Elution | In RP-HPLC and IEX, a shallower gradient around the elution time of the species of interest can significantly improve resolution. |
| Excessive Dead Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce extra-column band broadening. |
| High Flow Rate | Reduce the flow rate to allow for better mass transfer and equilibrium within the column. |
| Sample Overload | Inject a smaller sample volume or a more dilute sample to prevent column overload, which can cause peak broadening. |
| Incompatible Sample Solvent | Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. A stronger sample solvent can cause peak distortion. |
Issue 2: Low Recovery of the Purified PEGylated Compound
Symptoms:
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The final yield of the purified product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Non-specific Binding to the Column Matrix | Increase the ionic strength of the mobile phase in IEX or HIC to reduce non-specific interactions. For RP-HPLC, ensure the mobile phase additives (e.g., TFA) are appropriate. |
| Precipitation on the Column | Ensure the solubility of the PEGylated conjugate in the mobile phase throughout the purification process. This may require adjusting the pH or adding solubilizing agents. |
| Product Degradation | Investigate the stability of your conjugate at different pH values and temperatures. Consider using a faster purification method or adding stabilizers to the buffers. |
| Inappropriate MWCO for Dialysis/TFF | When using dialysis or tangential flow filtration (TFF) to remove small impurities, ensure the membrane's molecular weight cutoff (MWCO) is significantly smaller than your PEGylated product to prevent its loss. |
Issue 3: Presence of Unexpected Peaks in the Final Product
Symptoms:
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The final purified fraction contains unidentified peaks when analyzed by HPLC or other methods.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Reaction Byproducts | Use LC-MS to identify the impurities. Optimize the PEGylation reaction conditions (e.g., pH, temperature, stoichiometry) to minimize the formation of side products. |
| Degradation of the PEGylated Compound | Analyze the stability of the compound under the purification and storage conditions. Adjust conditions to minimize degradation. |
| Contaminants from Reagents or Solvents | Use high-purity reagents and solvents. Run blank gradients to check for system-related peaks. |
| "Ghost Peaks" in HPLC | These can arise from contaminants in the mobile phase or from previous injections. Ensure thorough column washing between runs. |
Data Presentation
The following table provides a qualitative and quantitative comparison of common purification techniques for PEGylated proteins. The values are representative and can vary based on the specific protein, PEG size, and experimental conditions.
| Purification Technique | Principle | Typical Purity | Typical Recovery | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | >90% (for removing unreacted protein/PEG) | >90% | Good for removing species of significantly different sizes. | Poor resolution for species of similar size (e.g., positional isomers). |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge. | >95% | 80-95% | Can separate based on the degree of PEGylation and resolve some positional isomers. | Binding capacity can be reduced due to charge shielding by PEG. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >98% | 70-90% | High resolution, excellent for separating positional isomers. | Can be denaturing for some proteins; lower loading capacity. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity (non-denaturing). | >95% | 80-95% | Orthogonal to IEX; gentle, non-denaturing conditions. | Lower capacity and resolution compared to RP-HPLC. |
| Tangential Flow Filtration (TFF) / Dialysis | Separation based on molecular weight cutoff. | Variable (effective for buffer exchange and removing small molecules) | >95% | Scalable and efficient for removing small impurities and buffer exchange. | Cannot separate species of similar molecular weight (e.g., native vs. mono-PEGylated). |
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
This protocol is designed for the initial cleanup of a PEGylation reaction mixture to separate the PEGylated protein from unreacted protein and excess PEG reagent.
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Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein and the impurities.
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Buffer Preparation: Prepare a mobile phase that is compatible with your protein's stability (e.g., phosphate-buffered saline, pH 7.4). Degas the buffer thoroughly.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter your PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.
-
Injection and Elution: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution. Elute with the mobile phase at a constant flow rate.
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Fraction Collection: Collect fractions as the peaks elute from the column. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein and free PEG.
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Analysis: Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to determine the purity of the PEGylated protein.
Protocol 2: High-Resolution Separation of PEGylated Isoforms by RP-HPLC
This protocol is suitable for separating positional isomers and species with different degrees of PEGylation.
-
Column Selection: A C4 or C18 reversed-phase column with a wide pore size (e.g., 300 Å) is typically used for protein separations.
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Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases thoroughly.
-
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dilute the sample in Mobile Phase A and filter through a 0.22 µm filter.
-
Injection and Gradient Elution: Inject the sample and start a linear gradient. A typical gradient might be from 5% to 95% B over 30-60 minutes. A shallow gradient will provide better resolution.
-
Fraction Collection: Collect fractions corresponding to the resolved peaks.
-
Analysis: Analyze the fractions by mass spectrometry to identify the different PEGylated species.
Mandatory Visualizations
Caption: A general multi-step chromatographic workflow for the purification of PEGylated compounds.
Caption: A logical flowchart for troubleshooting low recovery during purification of PEGylated compounds.
References
Technical Support Center: Azide-Alkyne Cycloaddition Reactions and the Critical Role of pH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during azide-alkyne cycloaddition reactions, with a specific focus on the impact of reaction pH.
Troubleshooting Guide: Low Reaction Yield or Inefficiency
One of the most common issues encountered in azide-alkyne cycloaddition is a lower-than-expected reaction yield. The reaction pH is a critical parameter that can significantly influence the outcome. This guide will walk you through a systematic approach to troubleshoot and optimize your reaction conditions.
Problem: Low or no product formation in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Here is a decision tree to help you troubleshoot low bioconjugation yield:
Caption: Troubleshooting decision tree for low bioconjugation yield.
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Suboptimal pH | The efficiency of the Cu(I)-catalyzed reaction can be pH-dependent. While robust over a wide range (pH 4-12), extreme pH values can lead to degradation of sensitive biomolecules or affect the catalyst's activity.[1][2][3] For bioconjugation, a near-neutral pH is often optimal.[1][2] | Perform a pH optimization screen. Prepare a series of reactions in buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments to identify the optimal condition for your specific substrates. |
| Incompatible Buffer System | Buffers containing primary or secondary amines, such as Tris, can chelate the copper catalyst and inhibit the reaction. High concentrations of chloride ions (>0.2 M) can also compete for copper binding. | Use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES. If your sample is in an incompatible buffer, perform a buffer exchange prior to the reaction. |
| Biomolecule Degradation | In the presence of a reducing agent like sodium ascorbate, the copper catalyst can generate reactive oxygen species (ROS), which can damage sensitive biomolecules, particularly at non-neutral pH. | Incorporate a copper-stabilizing ligand such as THPTA or TBTA. These ligands not only accelerate the reaction but also protect the biomolecule from copper-mediated damage. Working at a neutral pH of around 7 is also recommended to minimize potential damage. |
| N-terminal vs. Lysine Labeling (Specificity Issue) | When labeling proteins, a higher pH can lead to the non-specific labeling of lysine residues in addition to the N-terminus due to the deprotonation of the lysine side-chain amine. | To selectively label the N-terminal α-amino group, perform the conjugation at a pH below 7. A pH of 6.3 is considered ideal for achieving N-terminal selectivity due to the difference in pKa values of the N-terminal amine (~8) and the lysine side-chain amine (~10). |
Frequently Asked Questions (FAQs)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: What is the optimal pH for CuAAC reactions?
A1: CuAAC reactions are generally robust and can proceed over a broad pH range, typically between 4 and 12. However, for applications involving sensitive biomolecules like proteins, a pH range of 7 to 9 is most commonly employed to balance reaction efficiency with biomolecule stability. A neutral pH of approximately 7 to 7.5 is often a good starting point for optimization.
Q2: Can I use any buffer for my CuAAC reaction?
A2: No, the choice of buffer is critical. Buffers containing primary or secondary amines, such as Tris or glycine, should be avoided as they can chelate the copper catalyst and inhibit the reaction. Buffers with high concentrations of chloride ions (e.g., >0.2 M) can also be detrimental. Recommended buffers include phosphate-buffered saline (PBS) and HEPES.
Q3: My protein is degrading during the CuAAC reaction. Can pH be a factor?
A3: Yes, pH can indirectly contribute to biomolecule degradation. The combination of the copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which can damage sensitive amino acid residues. While this can occur over a range of pH values, working at a neutral pH of around 7 is often recommended to minimize potential damage to sensitive biomolecules. The use of a copper-chelating ligand is also highly recommended to protect your biomolecule.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q4: How does pH affect SPAAC reactions?
A4: SPAAC is generally less sensitive to pH than CuAAC because it does not require a metal catalyst. However, the reaction rate can still be influenced by the buffer and pH. Some studies have shown that higher pH values can increase the reaction rate for certain cyclooctynes, though this can be buffer-dependent. For instance, one study observed higher reaction rates in HEPES buffer at pH 7 compared to PBS at the same pH.
Q5: What is the recommended pH range for SPAAC reactions?
A5: A pH range between 7 and 8 is generally recommended for SPAAC reactions. However, the optimal pH can be system-dependent, so it is advisable to screen a few different buffer systems and pH values if you are experiencing low reaction efficiency.
Quantitative Data Summary
The following table summarizes the recommended pH ranges for azide-alkyne cycloaddition reactions.
| Reaction Type | General pH Range | Recommended Range for Bioconjugation | Notes |
| CuAAC | 4.0 - 12.0 | 7.0 - 9.0 | A pH of ~7.0-7.5 is a good starting point. For selective N-terminal labeling, a pH of ~6.3 is ideal. |
| SPAAC | Less pH-sensitive than CuAAC | 7.0 - 8.0 | Reaction rate can be buffer and cyclooctyne dependent. Higher pH can sometimes increase the rate. |
Experimental Protocols
Protocol 1: General Procedure for pH Optimization of a CuAAC Reaction
This protocol provides a framework for screening different pH conditions to find the optimal one for your specific bioconjugation.
Caption: Workflow for pH optimization of CuAAC bioconjugation.
1. Prepare Stock Solutions:
-
Azide-functionalized biomolecule: Prepare in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-containing reporter molecule: Dissolve in DMSO.
-
Copper(II) sulfate (CuSO₄): Prepare a stock solution in water.
-
Sodium ascorbate: Prepare fresh in water immediately before use.
-
Copper-chelating ligand (e.g., THPTA): Prepare a stock solution in water.
-
Reaction buffers: Prepare a series of buffers (e.g., phosphate buffers) at various pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
2. Set up Reactions:
-
In separate microcentrifuge tubes, add the azide-functionalized biomolecule.
-
Add the corresponding reaction buffer to each tube to achieve the target pH.
-
Add the alkyne-containing reporter molecule.
-
Prepare a premix of CuSO₄ and the ligand (a 1:5 molar ratio is often recommended). Add this premix to each reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate.
3. Incubation:
-
Incubate the reactions at room temperature or 37°C for 1-2 hours.
4. Analysis:
-
Analyze the reaction products using a suitable method, such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent alkyne was used) or mass spectrometry, to determine the conjugation efficiency at each pH.
5. Determine Optimal pH:
-
Identify the pH that provides the highest conjugation yield without significant degradation of the biomolecule.
References
Technical Support Center: Catalyst Selection for Efficient CuAAC Reactions
Welcome to the technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize catalyst selection for this cornerstone of "click chemistry."
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a very low yield or is not working at all. What are the most common causes?
A1: Low yields in CuAAC reactions typically stem from a few key issues:
-
Oxidation of the Catalyst : The active catalyst is the Copper(I) ion. It is easily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[1][2] This is the most frequent cause of reaction failure.
-
Inhibitory Components : Functional groups on your substrates (e.g., thiols, hexahistidine tags) or certain buffers (e.g., Tris) can strongly chelate the copper catalyst, rendering it inactive.[1][3][4]
-
Poor Catalyst/Ligand Choice : The selection of the copper source and ligand is critical and substrate-dependent. An inappropriate choice can lead to slow reaction rates or catalyst precipitation.
-
Low Reactant Concentration : CuAAC reactions can be slow when reactant concentrations are very low (e.g., <10 μM), as is common in bioconjugation.
-
Steric Hindrance : Bulky groups near the azide or alkyne can impede the reaction.
Q2: How do I prevent the oxidation of my Cu(I) catalyst?
A2: Preventing oxidation is crucial for a successful reaction. The most common strategies are:
-
Use a Reducing Agent : The in situ generation of Cu(I) from a Cu(II) salt (like CuSO₄) using a reducing agent is the most popular method. Sodium ascorbate is the most widely used reductant and also acts as an oxygen scavenger.
-
Work Under Inert Atmosphere : For highly sensitive reactions, degassing solvents and running the reaction under an inert atmosphere (nitrogen or argon) can effectively prevent oxidation.
-
Use a Stabilizing Ligand : Ligands like TBTA or THPTA not only accelerate the reaction but also protect the Cu(I) ion from oxidation and disproportionation.
Q3: What is the role of a ligand, and how do I choose the right one?
A3: Ligands serve two primary purposes: they stabilize the catalytically active Cu(I) oxidation state and significantly accelerate the reaction rate.
-
For reactions in organic solvents , Tris(benzyltriazolylmethyl)amine (TBTA ) is a common and effective choice.
-
For aqueous or biological systems , the water-soluble analogue Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA ) is preferred due to its high water solubility and ability to reduce copper's cytotoxicity.
-
Other classes of ligands, such as N-heterocyclic carbenes (NHCs) and phosphines, can be extremely effective, particularly for reactions under neat conditions or with challenging substrates.
Q4: I am observing byproducts. What are they and how can I avoid them?
A4: The most common side reaction is the oxidative homocoupling of the alkyne substrate, which forms a diacetylene byproduct (Glaser coupling). This is particularly prevalent in the presence of oxygen. To avoid this, use a reducing agent like sodium ascorbate and maintain an inert atmosphere to minimize oxygen exposure.
Q5: Which copper source should I use: Cu(I) salt or a Cu(II) salt with a reducing agent?
A5: While you can use Cu(I) salts (e.g., CuI, CuBr) directly, the most convenient and widely used method is the in situ reduction of an inexpensive Cu(II) salt, typically copper(II) sulfate (CuSO₄), with sodium ascorbate. This approach avoids the need to handle potentially unstable Cu(I) salts and ensures a constant supply of the active catalyst. Using Cu(I) iodide (CuI) is sometimes discouraged as the iodide ion can interfere with the catalytic cycle. For certain substrates like 2-azidopyridine, copper(II) acetate (Cu(OAc)₂) can be a superior choice, sometimes working without an external reducing agent.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during CuAAC reactions.
References
Technical Support Center: Removing Copper Catalyst from Click Chemistry Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry reactions. Proper removal of copper is critical as residual copper ions can be toxic to biological systems and interfere with downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper from my click chemistry reaction?
A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations. Moreover, the presence of copper can affect the stability and purity of the final product.[1]
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for removing residual copper include:
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Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[1]
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Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1]
-
Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.[1]
-
Aqueous Washes: Simple washing with aqueous solutions of reagents like ammonium chloride or sodium thiosulfate can also be effective.
Q3: How do I choose the best copper removal method for my specific application?
A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred. For small organic molecules, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.
Troubleshooting Guides
This section addresses common issues encountered during the removal of copper catalysts from click chemistry reactions.
Issue 1: Persistent blue or green color in the organic layer after extraction.
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Possible Cause: Incomplete removal of copper salts. The copper-EDTA complex may have some solubility in your organic solvent, or emulsions are preventing clean phase separation.
-
Solution:
-
Perform additional aqueous washes with a chelating agent solution (e.g., 0.5 M EDTA).
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Use a saturated aqueous solution of ammonium chloride, which can form a blue copper complex that is soluble in the aqueous phase.
-
For products stable in basic conditions, washing with aqueous ammonia can be effective.
-
To break up emulsions, you can try adding a small amount of brine or centrifuging the mixture.
-
Issue 2: Low product yield after purification.
-
Possible Cause:
-
Product precipitation along with copper salts.
-
Adsorption of the product onto the purification medium (e.g., silica gel, scavenger resin).
-
The product may be partially soluble in the aqueous washing solutions.
-
-
Solution:
-
Optimize the pH during precipitation to selectively precipitate the copper salt.
-
Before using a scavenger resin, test a small sample to ensure the product is not retained.
-
During chromatography, choose a solvent system that ensures good solubility and elution of your product.
-
Minimize the volume of aqueous washing solution and consider back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Issue 3: The scavenger resin is not effectively removing the copper catalyst.
-
Possible Cause:
-
Insufficient amount of scavenger resin.
-
Poor mixing of the resin with the reaction mixture.
-
The chosen scavenger resin is not optimal for your specific reaction conditions.
-
-
Solution:
-
Increase the amount of scavenger resin used. A general guideline is to use a significant excess of the resin's binding capacity relative to the amount of copper.
-
Ensure vigorous stirring to maintain the resin in suspension and maximize contact with the reaction mixture.
-
Consult the manufacturer's guidelines for the optimal scavenger resin for copper removal under your reaction's solvent and pH conditions. SiliaMetS® Thiourea is often a valuable option.
-
Quantitative Data on Copper Removal Methods
The following table summarizes the typical efficiency and product recovery for common copper removal methods. Please note that actual results may vary depending on the specific reaction conditions and the nature of the product.
| Method | Typical Residual Copper Level | Typical Product Yield | Advantages | Disadvantages |
| Chelation (EDTA Wash) | < 50 ppm (can be higher) | > 90% | Simple, inexpensive, widely applicable. | Can require multiple extractions; emulsions can be an issue. |
| Solid-Phase Scavengers | < 10 ppm | > 85% | High efficiency, simple filtration workup. | Resins can be expensive; potential for non-specific product binding. |
| Precipitation (e.g., Na₂S) | < 20 ppm | Variable | Can be effective for large-scale reactions. | Potential for product co-precipitation; safety concerns with H₂S evolution. |
| Dialysis (for biomolecules) | < 5 ppm | > 95% | Gentle method, suitable for sensitive biomolecules. | Time-consuming; not suitable for small molecules. |
Detailed Experimental Protocols
Protocol 1: Copper Removal by Chelation (EDTA Wash)
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Extraction: Transfer the mixture to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of EDTA (pH 8). Shake vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the extraction with a fresh portion of the EDTA solution until the aqueous layer is colorless.
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Washing: Wash the organic layer with water and then with brine to remove residual EDTA and water.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal Using a Solid-Phase Scavenger
-
Resin Selection: Choose a copper scavenger resin appropriate for your solvent system (e.g., SiliaMetS® Thiourea).
-
Addition of Scavenger: After the click reaction is complete, add the scavenger resin directly to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).
-
Stirring: Stir the suspension vigorously at room temperature for 1-4 hours. Monitor the removal of copper by analyzing small aliquots of the solution.
-
Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Copper Removal by Precipitation with Sodium Sulfide
Caution: This procedure should be performed in a well-ventilated fume hood as it can generate toxic hydrogen sulfide (H₂S) gas if the solution is acidic.
-
pH Adjustment: Adjust the pH of the reaction mixture to be neutral or slightly basic.
-
Precipitation: Slowly add a 1 M aqueous solution of sodium sulfide (Na₂S) dropwise with vigorous stirring. A black precipitate of copper sulfide (CuS) will form.
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Complete Precipitation: Continue adding the Na₂S solution until the formation of the black precipitate ceases.
-
Filtration: Filter the mixture through a pad of celite to aid in the removal of the fine precipitate.
-
Product Isolation: The product can be isolated from the filtrate by standard methods such as extraction and solvent evaporation.
Visualized Workflows and Logic
References
Technical Support Center: Azido-PEG Linkers
Welcome to the technical support center for Azido-PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of these critical reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Azido-PEG linkers?
The main stability concerns for Azido-PEG linkers revolve around the chemical integrity of the azide functional group and any other reactive moieties on the linker, as well as the PEG chain itself. The two primary issues are the reduction of the azide group and the hydrolysis of other functional groups or the PEG backbone under certain conditions.[1] The azide group is susceptible to reduction by various agents, which converts it into an amine and renders it inactive for click chemistry.[1] Additionally, other functional groups on the linker, such as esters or chloroalkanes, can be prone to hydrolysis, especially at non-neutral pH.[1][2]
Q2: How stable is the azide functional group in typical experimental conditions?
Organic azides are generally stable under a range of reaction conditions.[2] However, their stability can be compromised by the presence of reducing agents, phosphines, and thiols. It's also important to consider that the stability of an organic azide is related to its chemical structure, specifically the ratio of carbon to nitrogen atoms; a higher carbon-to-nitrogen ratio generally confers greater stability. For most Azido-PEG linkers used in bioconjugation, the azide group is relatively stable in aqueous buffers within a pH range of 4-12, but exposure to strong acids should be avoided.
Q3: Can components of my reaction buffer affect the stability of the Azido-PEG linker?
Yes, buffer components can significantly impact the stability of Azido-PEG linkers. Buffers containing reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce the azide group to an amine. Buffers with nucleophilic species, such as Tris, could potentially react with other electrophilic functional groups on the linker, for instance, a chloroalkane. It is generally recommended to use non-nucleophilic buffers like PBS or HEPES. Additionally, the pH of the buffer is a critical factor, as highly acidic or basic conditions can promote the hydrolysis of other functional groups on the linker.
Q4: What are the recommended storage conditions for Azido-PEG linkers?
To ensure long-term stability, Azido-PEG linkers should be stored as a solid at -20°C or below, protected from moisture and light. If a stock solution is required, it is best to prepare it in an anhydrous organic solvent such as DMSO or DMF and store it at -20°C or -80°C. It is advisable to prepare aqueous solutions containing the linker fresh for each experiment to minimize degradation.
Troubleshooting Guide
Problem 1: Low or no "click" chemistry reaction efficiency.
Possible Cause 1: Reduction of the azide group.
-
Explanation: The azide group may have been unintentionally reduced to an amine, rendering it unable to participate in the cycloaddition reaction. This is a common issue when the experimental setup contains reducing agents or certain metal ions.
-
Solution:
-
Avoid the use of reducing agents such as DTT and TCEP in any step prior to or during the click reaction.
-
If a reduction step is necessary for other parts of your molecule (e.g., disulfide bond cleavage), it must be performed prior to the introduction of the Azido-PEG linker, and the reducing agent must be thoroughly removed.
-
Be cautious of phosphine-containing reagents in your reaction mixture, as they can react with azides in a Staudinger reaction.
-
Possible Cause 2: Presence of competing azides.
-
Explanation: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your Azido-PEG linker for the alkyne-functionalized molecule in the click reaction, leading to lower yields.
-
Solution:
-
Avoid using buffers containing sodium azide. If its presence is unavoidable, it must be removed by a suitable method like dialysis or buffer exchange before initiating the click chemistry reaction.
-
Possible Cause 3: Degraded linker due to improper storage or handling.
-
Explanation: Prolonged exposure to light, elevated temperatures, or moisture can lead to the degradation of the Azido-PEG linker.
-
Solution:
-
Always store the linker according to the manufacturer's recommendations, typically at -20°C or below in a desiccated environment.
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Prepare aqueous solutions fresh and use them promptly.
-
Problem 2: Cleavage of the PEG linker during the experiment.
Possible Cause 1: Hydrolysis of ester linkages.
-
Explanation: Some Azido-PEG linkers may contain ester bonds, which are susceptible to hydrolysis, especially under basic (high pH) conditions. This will cleave the linker and detach it from your molecule of interest.
-
Solution:
-
Maintain the pH of your reaction mixture within a stable range, preferably between 6.0 and 8.0, if your linker contains hydrolyzable ester groups.
-
Perform reactions at the lowest feasible temperature to minimize the rate of hydrolysis.
-
Possible Cause 2: Oxidative degradation of the PEG chain.
-
Explanation: While generally stable, the ether linkages in the PEG chain can be susceptible to oxidative metabolism, particularly in in vivo studies.
-
Solution:
-
For in vitro experiments, minimize the presence of strong oxidizing agents.
-
For in vivo applications, consider the metabolic stability of the PEG linker and choose a linker with a more stable backbone if necessary.
-
Data Summary
The stability of functional groups often found in Azido-PEG linkers is highly dependent on the experimental conditions. The following tables summarize the key factors affecting their stability.
Table 1: Factors Affecting Azide Group Stability
| Factor | Effect on Stability | Recommendations |
| Reducing Agents (e.g., DTT, TCEP) | Reduces azide to an amine | Avoid use in the presence of the azide linker. |
| Phosphines (e.g., Triphenylphosphine) | Reacts via Staudinger ligation/reduction to form an amine | Avoid use unless the Staudinger reaction is intended. |
| pH | Generally stable in the range of 4-12 | Avoid strong acids. |
| Light and Heat | Prolonged exposure can lead to degradation | Protect from light and store at low temperatures. |
Table 2: Factors Affecting Stability of Other Common Functional Groups in PEG Linkers
| Functional Group | Factor | Effect on Stability | Recommendations |
| Chloroalkane | pH | Decreased stability at high pH (> 8.5) due to accelerated hydrolysis. | Use buffers with a pH in the range of 6.0-8.0. |
| Temperature | Increased temperature accelerates hydrolysis. | Perform reactions at the lowest feasible temperature. | |
| Nucleophilic Buffers (e.g., Tris) | Potential for reaction with nucleophilic buffer components. | Use non-nucleophilic buffers like PBS or HEPES. | |
| Ester | pH | Susceptible to hydrolysis, particularly under alkaline conditions. | Maintain a pH between 6.0 and 8.0. |
| Temperature | Increased temperature accelerates hydrolysis. | Perform reactions at lower temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of an Azido-PEG Linker in an Aqueous Buffer
This protocol provides a framework for evaluating the stability of your linker under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Solutions:
-
Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the Azido-PEG linker in an appropriate anhydrous organic solvent (e.g., DMSO).
-
-
Incubation:
-
Add a known concentration of the Azido-PEG linker stock solution to the aqueous buffer.
-
Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench any potential reaction by diluting the aliquot in the HPLC mobile phase or a suitable organic solvent and store at a low temperature (-20°C or below) until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC). A C18 column is a common choice.
-
Use a suitable mobile phase gradient, for example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection can be performed using a UV detector if the linker has a chromophore, or more universally with a charged aerosol detector (CAD), an evaporative light scattering detector (ELSD), or mass spectrometry (LC-MS) for identification of the parent compound and any degradation products.
-
Monitor the decrease in the peak area of the intact Azido-PEG linker over time to determine its degradation rate.
-
Visualizations
Caption: Unwanted reduction pathways of Azido-PEG linkers.
Caption: Troubleshooting workflow for low click chemistry efficiency.
References
Technical Support Center: Analytical Techniques for Identifying Reaction Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the identification and quantification of reaction impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in a chemical reaction?
Impurities in a chemical reaction can originate from several sources throughout the manufacturing process.[1][2][3] These include:
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Starting Materials and Intermediates: Residual or unreacted starting materials and intermediates can remain in the final product.[2][4]
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By-products: Unintended side reactions can produce by-products that contaminate the desired compound.
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Degradation Products: The active pharmaceutical ingredient (API) or other components can degrade during manufacturing or storage, forming new impurities.
-
Reagents, Ligands, and Catalysts: These substances, used during synthesis, may be carried over into the final product.
-
Solvents: Residual solvents used during the reaction or purification steps can be present.
-
Cross-Contamination: In facilities producing multiple products, residues from other manufacturing lines can lead to contamination.
Q2: What are the common analytical techniques used for impurity profiling?
A variety of analytical techniques are employed for the detection, identification, and quantification of impurities. The choice of technique depends on the nature of the impurity and the analyte. Commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating, identifying, and quantifying impurities, particularly for organic compounds.
-
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable impurities.
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS, GC-MS), MS provides information about the molecular weight and structure of impurities, even at trace levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the definitive structure of isolated impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used for the identification of functional groups within an impurity.
Q3: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
The International Council for Harmonisation (ICH) provides guidelines for impurity levels in new drug substances and products. These thresholds are based on the maximum daily dose of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines. |
Q4: What is method validation and why is it crucial for impurity analysis?
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For impurity analysis, it ensures that the method is accurate, precise, specific, and sensitive enough to reliably detect and quantify impurities at the required levels. Key validation parameters include:
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method is precise and accurate. |
| Accuracy | The closeness of the test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Troubleshooting Guides
This section addresses common issues encountered during the analysis of reaction impurities.
Issue 1: No Peaks or Unexpectedly Small Peaks in HPLC Analysis
Possible Causes:
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Incorrect Mobile Phase Composition: The mobile phase may not be suitable for eluting the impurities.
-
Column Blockage: Particulate matter or sample residue can block the column.
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Detector Malfunction: The detector may not be turned on or is not functioning correctly.
-
Sample Degradation: The impurities may have degraded in the sample solvent.
Troubleshooting Steps:
-
Verify Mobile Phase: Check the preparation and composition of the mobile phase. Ensure all components are correctly mixed and degassed.
-
Check System Pressure: A high backpressure may indicate a column blockage. Try flushing the column or replacing the in-line filter and guard column.
-
Inspect Detector: Confirm that the detector is on and the correct wavelength is set. Run a system suitability test with a known standard.
-
Assess Sample Stability: Prepare a fresh sample and inject it immediately.
Issue 2: Poor Peak Shape (Tailing or Fronting) in Chromatography
Possible Causes:
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Column Overload: Injecting too much sample can lead to peak fronting.
-
Secondary Interactions: Silanol groups on the column packing can interact with basic compounds, causing peak tailing.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and thus its retention and peak shape.
-
Column Degradation: The stationary phase of the column may be degraded.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Modify Mobile Phase: For peak tailing of basic compounds, add a competing base like triethylamine to the mobile phase or use a base-deactivated column. Adjust the mobile phase pH to suppress the ionization of the analyte.
-
Evaluate Column Performance: Test the column with a standard mixture to check its efficiency and peak symmetry. If performance is poor, replace the column.
Issue 3: Inconsistent or Drifting Baseline
Possible Causes:
-
Mobile Phase Contamination: Impurities in the mobile phase can cause a noisy or drifting baseline.
-
Insufficient Degassing: Dissolved gases in the mobile phase can lead to baseline fluctuations.
-
Detector Fluctuation: The detector lamp may be failing or the flow cell could be contaminated.
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector's response.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Use high-purity solvents and salts to prepare a new batch of mobile phase.
-
Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed using an online degasser, sparging with helium, or sonication.
-
Clean and Check Detector: Flush the detector flow cell with an appropriate solvent. Check the detector's diagnostic parameters.
-
Maintain Stable Temperature: Use a column oven and ensure the laboratory temperature is stable.
Experimental Protocols
Protocol 1: HPLC Method Validation for Impurity Quantification
This protocol outlines the key steps for validating an HPLC method for the quantification of impurities according to ICH guidelines.
1. Specificity/Selectivity:
- Inject individual solutions of the drug substance, known impurities, and a placebo (formulation excipients).
- Analyze a spiked sample containing the drug substance and all known impurities to demonstrate adequate separation.
- Perform stress testing (e.g., acid, base, oxidation, heat, light) on the drug substance to generate degradation products and ensure they are separated from existing peaks.
2. Linearity:
- Prepare a series of at least five concentrations of the impurity standard, typically ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit.
- Inject each concentration in triplicate.
- Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.995.
3. Accuracy:
- Prepare spiked samples of the drug product or substance with the impurity at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
- Analyze these samples in triplicate.
- Calculate the percentage recovery for each sample. The recovery should typically be within 90-110%.
4. Precision (Repeatability and Intermediate Precision):
- Repeatability: Analyze a minimum of six replicate samples of the drug substance spiked with the impurity at 100% of the specification level on the same day, with the same analyst and instrument.
- Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
- Calculate the Relative Standard Deviation (RSD) for the results, which should typically be less than 5%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
- Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
6. Robustness:
- Deliberately vary critical method parameters such as:
- Mobile phase pH (e.g., ± 0.2 units)
- Mobile phase composition (e.g., ± 2% organic)
- Column temperature (e.g., ± 5 °C)
- Flow rate (e.g., ± 0.1 mL/min)
- Analyze the system suitability parameters to ensure they remain within acceptable limits.
Visualizations
Caption: Workflow for the identification and characterization of reaction impurities.
Caption: Logical flow for HPLC method validation according to ICH guidelines.
References
Validation & Comparative
A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG-Boc vs. Maleimide-PEG-Boc
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical decision in the field of bioconjugation, profoundly influencing the efficacy, stability, and specificity of the resulting biomolecular conjugate. Among the diverse array of available linker technologies, Azido-PEG-Boc and Maleimide-PEG-Boc represent two of the most prominent and widely utilized options. This guide provides an objective, data-driven comparison of these two heterobifunctional linkers, delving into their reaction mechanisms, performance metrics, and detailed experimental protocols to inform the selection process for your specific research and development needs.
At a Glance: Key Differences and Applications
Azido-PEG-Boc linkers are key players in the realm of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The azide moiety offers high stability and bioorthogonality, meaning it does not react with naturally occurring functional groups in biological systems. This makes it ideal for complex, multi-step conjugation strategies where high specificity is paramount. The Boc (tert-Butyloxycarbonyl) protecting group allows for controlled, sequential conjugations.[2]
Maleimide-PEG-Boc linkers, conversely, are the go-to choice for targeting thiol groups, most notably the sulfhydryl side chains of cysteine residues in proteins and peptides.[] The Michael addition reaction between a maleimide and a thiol is exceptionally rapid and highly specific under physiological pH conditions.[4] This direct and efficient reaction makes it a favored method for protein labeling and the development of antibody-drug conjugates (ADCs).
Quantitative Comparison of Performance
The efficiency and stability of the resulting conjugate are critical parameters in the selection of a linker. The following table summarizes key quantitative and qualitative data for Azido-PEG-Boc and Maleimide-PEG-Boc.
| Feature | Azido-PEG-Boc (via Click Chemistry) | Maleimide-PEG-Boc (via Michael Addition) |
| Reaction Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Michael Addition |
| Target Group | Alkyne or Strained Alkyne (e.g., DBCO) | Thiol (Sulfhydryl) |
| Reaction pH | Wide range, typically 4-11 for CuAAC, physiological for SPAAC | 6.5 - 7.5 for optimal specificity |
| Reaction Speed | SPAAC can be very fast (up to 2000 M⁻¹s⁻¹ for some tetrazine ligations as an alternative); CuAAC is generally slower (hours) | Very fast (minutes to a few hours) |
| Specificity | Very High (Bioorthogonal) | Very High for thiols at pH 6.5-7.5 |
| Resulting Linkage | 1,2,3-Triazole | Thiosuccinimide |
| Linkage Stability | Very High: Resistant to hydrolysis, enzymatic cleavage, and redox conditions. Considered a permanent linkage. | Moderate: Susceptible to retro-Michael reaction (deconjugation) and thiol exchange in the presence of endogenous thiols like glutathione. Stability can be improved by hydrolysis of the succinimide ring. |
| Side Reactions | Minimal for SPAAC. CuAAC requires a copper catalyst which can be cytotoxic. | Potential for reaction with other nucleophiles at higher pH. The thiosuccinimide linkage can undergo exchange with other thiols. |
| Typical Molar Excess | SPAAC: Near stoichiometric to slight excess. CuAAC: Can vary, often with an excess of one reactant. | 10-20 fold molar excess of the maleimide reagent is often recommended. |
Reaction Mechanisms and Experimental Workflows
The distinct chemistries of Azido-PEG-Boc and Maleimide-PEG-Boc dictate their respective reaction pathways and experimental workflows.
Reaction Pathways
The following diagrams illustrate the fundamental chemical transformations for each bioconjugation strategy.
Comparative Experimental Workflow
This diagram outlines the key steps in a typical bioconjugation experiment using each linker.
Detailed Experimental Protocols
The following are generalized protocols for bioconjugation using Azido-PEG-Boc and Maleimide-PEG-Boc. It is crucial to optimize these protocols for your specific biomolecule and application.
Protocol 1: Bioconjugation using Azido-PEG-Boc via SPAAC
This protocol describes the copper-free "click" reaction between an Azido-PEG-Boc linker and a biomolecule functionalized with a strained alkyne, such as DBCO.
Materials:
-
Azido-PEG-Boc
-
DBCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Prepare the DBCO-functionalized biomolecule: Ensure the biomolecule is purified and in an appropriate reaction buffer.
-
Prepare the Azido-PEG-Boc solution: Immediately before use, dissolve the Azido-PEG-Boc in DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction: Add the Azido-PEG-Boc solution to the DBCO-functionalized biomolecule solution. A molar excess of the azide linker may be required and should be optimized.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-12 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Purify the resulting conjugate to remove unreacted linker and byproducts using SEC or dialysis.
-
Characterization: Confirm successful conjugation and purity using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
Protocol 2: Bioconjugation using Maleimide-PEG-Boc
This protocol outlines the conjugation of a Maleimide-PEG-Boc linker to a biomolecule containing a free thiol group.
Materials:
-
Maleimide-PEG-Boc
-
Thiol-containing biomolecule in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Prepare the thiol-containing biomolecule: Dissolve the biomolecule in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of disulfide bonds: If necessary, add a 10-100 fold molar excess of TCEP to the biomolecule solution and incubate for 20-30 minutes at room temperature to reduce disulfide bonds and generate free thiols.
-
Prepare the Maleimide-PEG-Boc solution: Immediately before use, dissolve the Maleimide-PEG-Boc in DMSO or DMF to a stock concentration of 10 mM.
-
Reaction: Add a 10-20 fold molar excess of the Maleimide-PEG-Boc solution to the biomolecule solution while gently stirring.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate using an SEC column or dialysis to remove unreacted maleimide reagent and byproducts.
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the molecular weight shift, and determine the degree of labeling using mass spectrometry or UV-Vis spectroscopy.
Conclusion
The choice between Azido-PEG-Boc and Maleimide-PEG-Boc is highly dependent on the specific requirements of the bioconjugation application.
-
Azido-PEG-Boc is the superior choice when bioorthogonality and linkage stability are the primary concerns. The resulting triazole linkage is exceptionally robust, making it ideal for applications requiring long-term stability in complex biological environments. The specificity of click chemistry also allows for more controlled and site-specific conjugations, particularly in multi-step synthetic strategies.
-
Maleimide-PEG-Boc is preferred for applications that demand rapid reaction kinetics and high efficiency in targeting cysteine residues. Its straightforward, one-step conjugation to thiols makes it a workhorse in protein labeling and the construction of ADCs. However, the potential instability of the thiosuccinimide linkage must be considered, and for applications requiring long-term in vivo stability, alternative or stabilized maleimide chemistries might be more appropriate.
By carefully considering the quantitative data, reaction mechanisms, and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal PEG linker for their bioconjugation needs, ultimately leading to more robust and effective biomolecular constructs.
References
Navigating the Impact of PEGylation on Bioconjugate Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to bioconjugates is a double-edged sword. While offering significant advantages in improving pharmacokinetic profiles, it can simultaneously compromise the biological activity of the therapeutic molecule. This guide provides an objective comparison of bioconjugate performance before and after PEGylation, supported by experimental data and detailed protocols, to aid in the strategic design and validation of next-generation biotherapeutics.
PEGylation is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs).[1][2] The addition of PEG can increase a bioconjugate's solubility, extend its circulation half-life by reducing renal clearance and proteolytic degradation, and decrease its immunogenicity.[2][3] However, the covalent attachment of PEG chains can also introduce steric hindrance, potentially masking the active sites or receptor-binding domains of the protein, leading to a partial or complete loss of biological function.[1] The extent of this impact is influenced by several factors, including the size and structure (linear or branched) of the PEG polymer, the number of attached PEG chains, and the specific site of conjugation.
This guide will delve into the critical validation assays required to characterize PEGylated bioconjugates and quantify their retained biological activity.
Comparative Performance: PEGylated vs. Non-PEGylated Bioconjugates
The decision to PEGylate a bioconjugate hinges on a careful cost-benefit analysis where the potential loss in in-vitro activity is weighed against the anticipated gains in in-vivo stability and circulation time. The following tables summarize key performance metrics from studies comparing PEGylated and non-PEGylated bioconjugates.
| Bioconjugate Type | PEG Size (kDa) | Key Finding | Reference |
| Affibody-Drug Conjugate | 4 | 2.5-fold half-life extension, 4.5-fold reduction in in-vitro cytotoxicity. | |
| Affibody-Drug Conjugate | 10 | 11.2-fold half-life extension, 22-fold reduction in in-vitro cytotoxicity. | |
| Small-Sized Antibody-Drug Conjugate | 20 | ~26-fold improvement in half-life compared to the non-PEGylated version. | |
| Protein Nanoparticles | Not Specified | Significantly higher blood concentration at 1 hour post-injection for PEGylated vs. non-PEGylated nanoparticles (0.23 ± 0.01 % ID/g vs. 0.06 ± 0.01 % ID/g). | |
| Doxorubicin-loaded Niosomes | 2 | Encapsulation efficiency of Doxorubicin increased from ~20% (non-PEGylated) to ~62% (PEGylated). | |
| Curcumin-loaded Niosomes | 2 | Encapsulation efficiency of Curcumin increased from ~80% (non-PEGylated) to ~95% (PEGylated). |
Table 1: Impact of PEGylation on Bioconjugate Pharmacokinetics and Efficacy.
| Analytical Technique | Parameter Measured | Key Observation |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume | PEGylation increases the hydrodynamic volume, leading to earlier elution compared to the non-PEGylated protein. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Hydrophobicity / Degree of PEGylation | Can separate species with different degrees of PEGylation. |
| Mass Spectrometry (MS) | Molecular Weight | Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG molecules. |
| Circular Dichroism (CD) | Secondary Structure | Can be used to assess if PEGylation induces conformational changes in the protein. Studies have shown no observable difference in helicity for some PEGylated proteins compared to their native form. |
| In-vitro Cell-Based Assays | Biological Activity (e.g., cytotoxicity, receptor binding) | PEGylation often leads to a decrease in in-vitro activity due to steric hindrance. |
| In-vivo Animal Models | Pharmacokinetics & Efficacy | PEGylation generally leads to a longer circulation half-life and can result in improved overall therapeutic efficacy despite reduced in-vitro activity. |
Table 2: Common Analytical Techniques for Characterizing PEGylated Bioconjugates.
Experimental Protocols
Accurate and reproducible validation of bioconjugate activity post-PEGylation is paramount. Below are detailed methodologies for key experiments.
Determination of PEGylation Degree by HPLC-MS
Objective: To determine the average number of PEG molecules conjugated to a protein.
Methodology:
-
Sample Preparation: Purify the PEGylated bioconjugate from excess PEG and unreacted protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
LC-MS Analysis:
-
Inject the purified sample onto a reverse-phase HPLC column (e.g., C4, C8, or C18) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing a small amount of acid (e.g., 0.1% formic acid), to elute the bioconjugate.
-
The mass spectrometer will acquire mass spectra across the elution peak.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weight of the intact PEGylated protein.
-
The degree of PEGylation can be calculated by subtracting the molecular weight of the native protein and dividing by the molecular weight of the PEG chain.
-
In-Vitro Cytotoxicity Assay (for Antibody-Drug Conjugates)
Objective: To compare the cell-killing activity of a PEGylated ADC with its non-PEGylated counterpart.
Methodology:
-
Cell Culture: Plate cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the PEGylated ADC and the non-PEGylated ADC. Add the diluted conjugates to the cells and incubate for a period determined by the drug's mechanism of action (e.g., 72-96 hours).
-
Viability Assessment:
-
Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the viability data against the log of the conjugate concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
In-Vivo Pharmacokinetic Study
Objective: To determine the circulation half-life of the PEGylated bioconjugate.
Methodology:
-
Animal Model: Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of rodents (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.).
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Quantification: Measure the concentration of the bioconjugate in the plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
Data Analysis:
-
Plot the plasma concentration of the bioconjugate versus time.
-
Fit the data to a pharmacokinetic model (e.g., one-compartment or two-compartment model) to calculate key parameters, including the elimination half-life (t½).
-
Visualizing the Process and Pathways
To better understand the workflow and the biological context, the following diagrams illustrate the validation process and a generic signaling pathway affected by a bioconjugate.
Caption: Experimental workflow for the validation of bioconjugate activity after PEGylation.
Caption: Generic signaling pathway initiated by bioconjugate binding to a cell surface receptor.
References
A Comparative Analysis of Boc Deprotection Reagents for the Modern Organic Chemist
In the realm of synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical agents, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its widespread use is attributed to its stability across a range of reaction conditions and its susceptibility to cleavage under acidic conditions. The selection of an appropriate deprotection reagent is paramount to the success of a synthetic route, directly impacting yield, purity, and functional group tolerance. This guide provides a comprehensive comparative analysis of common Boc deprotection reagents, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in making informed decisions.
Performance Comparison of Boc Deprotection Reagents
The efficacy of a Boc deprotection reagent is typically evaluated based on several key parameters: reaction time, temperature, yield, and selectivity. The choice of reagent is often a trade-off between reaction speed and mildness, with harsher reagents offering rapid deprotection at the risk of side reactions with sensitive functional groups.
| Reagent/System | Typical Conditions | Reaction Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, 0 °C to RT | 30 min - 2 h | 85 - 95[1] | Fast and effective, volatile byproducts are easily removed.[2][3] | Harsh acidic conditions can cleave other acid-sensitive protecting groups and may cause side reactions with certain functional groups.[4] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane, RT | 30 min - 4 h | 90 - 98[1] | High yielding and can offer better selectivity than TFA for some substrates. | Dioxane is a hazardous solvent; the hydrochloride salt product may require an additional workup step to liberate the free amine. |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂, MeOH, RT | 1 - 4 h | up to 90 | Mild conditions, tolerant of many functional groups. | The in situ generation of HCl can still affect very acid-sensitive substrates. |
| Trimethylsilyl Iodide (TMSI) | 1.2-1.5 equiv. TMSI, CHCl₃ or MeCN, RT | Several hours to overnight | - | Mild, non-hydrolytic method suitable for sensitive substrates. | Longer reaction times, the reagent can be moisture-sensitive. |
| Thermal Deprotection | High Temperature (e.g., 120-240 °C) in various solvents (e.g., TFE, MeOH) | 20 min - 45 min | 73 - 90 | Acid-free conditions, can offer unique selectivity based on temperature control. | Requires high temperatures which may not be suitable for all substrates; specialized equipment (flow reactor) may be needed for optimal results. |
Mechanistic Insights
The most common pathway for Boc deprotection is an acid-catalyzed elimination. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation can be trapped by nucleophiles or deprotonate to form isobutylene gas.
The oxalyl chloride/methanol system is believed to generate HCl in situ, which then acts as the catalytic species. However, it is considered a milder method as the concentration of the strong acid is likely low at any given time.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the deprotection of Boc-protected amines using the discussed reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (10-20 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the majority of TFA and DCM. Add cold diethyl ether to the residue to precipitate the product as the TFA salt.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolution: Dissolve the Boc-protected amine (1 equivalent) in anhydrous dioxane or methanol (10-20 mL per gram of substrate) under an inert atmosphere.
-
Reagent Addition: Add a 4M solution of HCl in dioxane (10-20 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Upon completion, the product may precipitate as the hydrochloride salt. If not, concentrate the solution in vacuo. Add cold diethyl ether to the residue to facilitate precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry.
Protocol 3: Deprotection using Oxalyl Chloride
-
Dissolution: In a dry 25 mL round-bottom flask equipped with a stirring bar, dissolve the Boc-protected starting material (50 mg, 1 equivalent) in anhydrous methanol (3 mL).
-
Reagent Addition: Stir the solution at room temperature for 5 minutes. Slowly add oxalyl chloride (3 equivalents) to the stirred solution. An exotherm and sputtering may be observed.
-
Reaction: Continue to stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue, containing the hydrochloride salt of the deprotected amine, can be triturated with diethyl ether to afford a solid product.
Protocol 4: Deprotection using Trimethylsilyl Iodide (TMSI)
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in an anhydrous solvent such as chloroform or acetonitrile.
-
Reagent Addition: Add trimethylsilyl iodide (1.2-1.5 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction may take several hours to overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, the reaction is typically quenched by the addition of methanol. The solvent is then removed under reduced pressure. The resulting residue can be purified by standard methods.
Selectivity and Orthogonal Deprotection Strategies
A key consideration in choosing a deprotection reagent is its compatibility with other protecting groups present in the molecule. The Boc group's acid lability allows for orthogonal deprotection strategies in the presence of base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.
For instance, treatment of a molecule containing both Boc and Fmoc protected amines with an acid like TFA will selectively cleave the Boc group, leaving the Fmoc group intact. Conversely, treatment with a base like piperidine will remove the Fmoc group while the Boc group remains. This orthogonality is fundamental to complex multi-step syntheses.
Conclusion
The deprotection of the Boc group is a critical transformation in organic synthesis. While strong acids like TFA and HCl offer rapid and efficient cleavage, milder reagents such as oxalyl chloride/methanol and TMSI provide valuable alternatives for sensitive substrates. Furthermore, acid-free thermal methods are emerging as a powerful tool, particularly in continuous flow systems. The choice of the optimal reagent and protocol requires careful consideration of the substrate's stability, the presence of other functional groups, and the desired reaction scale. By understanding the comparative performance, mechanisms, and selectivity of these reagents, researchers can navigate the challenges of Boc deprotection and advance their synthetic endeavors.
References
Stability Under the Magnifying Glass: A Comparative Guide to the Triazole Linkage from Click Chemistry
For researchers, scientists, and drug development professionals, the choice of a chemical linkage is a critical decision that dictates the stability, efficacy, and safety of bioconjugates and therapeutic agents. The 1,2,3-triazole linkage, the hallmark of "click chemistry," has gained widespread adoption due to its facile formation and purported stability. This guide provides an objective comparison of the triazole linkage's performance against other common covalent linkages, supported by experimental data and detailed methodologies, to aid in the rational design of robust and effective molecular constructs.
The 1,2,3-triazole ring, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), is renowned for its exceptional chemical and biological stability.[1][2] It is largely inert to a wide range of conditions including acidic and basic hydrolysis, enzymatic degradation by proteases, and oxidative or reductive environments.[1][2] This inherent robustness makes it an ideal candidate for applications where a permanent and non-cleavable connection is desired.
Quantitative Comparison of Linkage Stability
| Linkage Type | Formation Reaction | Stability Profile | Half-life (t½) in Human Plasma (approx. pH 7.4, 37°C) | Key Characteristics |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Very High: Resistant to hydrolysis, enzymatic cleavage, and redox conditions.[1] | > 7 days (Generally considered permanent) | Biologically inert and highly stable, serving as an excellent mimic of the trans-amide bond. |
| Amide | Amine-Carboxylic Acid Condensation | High: Generally stable to hydrolysis, but susceptible to enzymatic cleavage by proteases. | ~7 days (can vary significantly based on adjacent amino acids) | A common biological linkage, but its susceptibility to proteases can limit in vivo half-life. |
| Ester | Alcohol-Carboxylic Acid Condensation | Moderate: Susceptible to both chemical hydrolysis (acid or base-catalyzed) and enzymatic cleavage by esterases. | Minutes to hours | Often used in prodrugs where cleavage is desired to release the active compound. |
| Disulfide | Thiol Oxidation | Conditionally Stable: Stable to hydrolysis but readily cleaved in reducing environments (e.g., intracellularly). | Hours to days (dependent on redox environment) | Commonly used for intracellular drug delivery due to the higher concentration of reducing agents like glutathione inside cells compared to the bloodstream. |
| Oxime | Aldehyde/Ketone-Alkoxyamine Condensation | High: Generally more stable to hydrolysis than hydrazones. | > 72 hours | Offers good stability under physiological conditions. |
| Hydrazone | Aldehyde/Ketone-Hydrazine Condensation | Moderate to Low: Susceptible to hydrolysis, particularly at acidic pH. | Hours to days (pH-dependent) | Often used as an acid-cleavable linker for drug release in the acidic environment of endosomes and lysosomes. |
Experimental Protocols
To ensure the reliability and reproducibility of stability assessments, standardized experimental protocols are crucial. The following sections detail the methodologies for key stability assays.
Hydrolytic Stability Assessment
Objective: To determine the stability of the chemical linkage in aqueous solutions at different pH values.
Methodology:
-
Preparation of Test Solutions: Dissolve the compound of interest in a suitable organic solvent (e.g., DMSO) to create a stock solution.
-
Incubation: Dilute the stock solution in a series of aqueous buffers with varying pH values (e.g., pH 4.0, 7.4, and 9.0) to a final concentration typically in the low micromolar range.
-
Time Points: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from each incubation mixture.
-
Quenching: Immediately stop the degradation process by adding a quenching solution (e.g., an organic solvent like acetonitrile or methanol) and store the samples at a low temperature (e.g., -20°C or -80°C) until analysis.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) to quantify the amount of the intact compound remaining.
-
Data Analysis: Plot the percentage of the intact compound remaining against time to determine the degradation rate and calculate the half-life (t½) of the linkage at each pH.
Enzymatic Stability Assessment (In Vitro Plasma Stability)
Objective: To evaluate the stability of the chemical linkage in the presence of plasma enzymes.
Methodology:
-
Plasma Preparation: Thaw frozen plasma (e.g., human, mouse, or rat) at 37°C.
-
Compound Incubation: Add the test compound from a stock solution to the pre-warmed plasma to a final concentration (e.g., 1-10 µM).
-
Time Course: Incubate the plasma-compound mixture at 37°C.
-
Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation mixture.
-
Protein Precipitation: Stop the enzymatic reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile or methanol), often containing an internal standard for analytical quantification.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the concentration of the parent compound.
-
Half-life Calculation: Determine the half-life of the compound in plasma by plotting the natural logarithm of the remaining compound concentration against time.
Redox Stability Assessment
Objective: To assess the stability of the chemical linkage in the presence of reducing or oxidizing agents.
Methodology:
-
Preparation of Reagents: Prepare solutions of a reducing agent (e.g., dithiothreitol (DTT) or glutathione (GSH) to mimic intracellular conditions) and an oxidizing agent (e.g., hydrogen peroxide).
-
Incubation: Incubate the test compound with the reducing or oxidizing agent in a suitable buffer (e.g., PBS, pH 7.4) at 37°C.
-
Time Points and Sampling: Collect aliquots at various time points.
-
Quenching and Analysis: Stop the reaction and analyze the samples by HPLC-MS to quantify the amount of intact compound.
-
Data Analysis: Calculate the degradation rate and half-life in the presence of the redox agent.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the formation of the triazole linkage, a typical workflow for stability assessment, and a comparative overview of linkage stability.
Figure 1. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Figure 2. A generalized workflow for assessing the stability of chemical linkages.
Figure 3. A logical relationship diagram comparing the general stability of common bioconjugation linkages.
Conclusion
The 1,2,3-triazole linkage formed via click chemistry stands out for its exceptional stability across a wide range of chemical and biological conditions. Its resistance to hydrolysis, enzymatic degradation, and redox challenges makes it a superior choice for applications requiring a permanent and robust connection between molecular components. While other linkages offer the advantage of cleavability under specific physiological triggers, the triazole provides unparalleled inertness, ensuring the integrity of the conjugated molecule. The selection of an appropriate linker should always be guided by the specific requirements of the application, and the experimental protocols outlined in this guide provide a framework for making informed decisions based on empirical stability data.
References
Navigating the Stability Landscape: A Comparative Guide to PEG Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. The linker, a key component connecting the antibody to the potent cytotoxic payload, plays a pivotal role in the overall stability and performance of the ADC. This guide provides an in-depth comparison of the in vitro and in vivo stability of ADCs featuring polyethylene glycol (PEG) linkers against other common linker technologies, supported by experimental data and detailed protocols.
The incorporation of PEG linkers in ADC design has emerged as a valuable strategy to enhance their stability, solubility, and pharmacokinetic profiles.[1][2] PEGylation, the process of attaching PEG chains, imparts hydrophilicity to the ADC, which can mitigate the aggregation often caused by hydrophobic drug payloads.[1][3] This modification can lead to a longer circulation half-life and improved tolerability.[4]
The Stability Advantage of PEG Linkers: An Overview
The primary role of a linker in an ADC is to ensure that the cytotoxic payload remains securely attached to the antibody while in circulation, preventing premature release and off-target toxicity. Upon reaching the target cancer cell, the linker should facilitate the efficient release of the drug. PEG linkers contribute to the stability of ADCs through several mechanisms:
-
Increased Hydrophilicity: The hydrophilic nature of PEG helps to create a hydration shell around the ADC, reducing the propensity for aggregation, which is a common issue with hydrophobic payloads.
-
Steric Hindrance: The flexible PEG chains can create a steric shield, preventing interactions that might lead to aggregation or degradation.
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic volume of proteins, which can reduce renal clearance and extend the plasma half-life of the ADC.
Visualizing the Core Concepts
To better understand the structure and mechanisms discussed, the following diagrams illustrate key aspects of ADCs with PEG linkers.
Comparative Stability: PEG vs. Other Linkers
The stability of an ADC is often evaluated by its performance in plasma and under other physiological conditions. Linkers are broadly categorized as cleavable and non-cleavable.
Non-cleavable linkers , such as thioether-based linkers, are highly stable in plasma and rely on the complete degradation of the antibody in the lysosome to release the drug payload. This high stability minimizes off-target toxicity.
Cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, such as low pH (hydrazone linkers) or the presence of certain enzymes (peptide linkers).
PEG can be incorporated into both cleavable and non-cleavable linker designs to improve their overall properties.
Quantitative Comparison of ADC Stability
The following tables summarize quantitative data on the in vitro and in vivo stability of ADCs with different linker types.
Table 1: In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | ADC Example | Species | Stability Metric | Result | Reference |
| Non-cleavable (Thioether) | anti-HER2-SMCC-DM1 | Mouse | No linker cleavage | Almost no cleavage after 14-day incubation | |
| Cleavable (Peptide) | anti-HER2-VCit-MMAF | Mouse | Payload loss | >95% loss after 14-day incubation | |
| Cleavable (Peptide) | cAC10-Val-Cit-MMAE | Mouse | Linker half-life | ~144 hours (6.0 days) | |
| Cleavable (Peptide) | cAC10-Val-Cit-MMAE | Cynomolgus Monkey | Apparent linker half-life | ~230 hours (9.6 days) |
Table 2: Impact of PEGylation on ADC Pharmacokinetics (In Vivo)
| ADC Linker | PEG Length | Animal Model | Key Finding | Reference |
| Maleimide-PEG-Acid | PEG8 | Not Specified | Critical threshold for minimizing plasma clearance and improving exposure | |
| Glucuronide-MMAE | PEG8 or larger | Rat | ADC exposure increased with PEG size up to PEG8, approaching the PK of the parent antibody | |
| Dipeptide Linker (Val-Lys) | mPEG24 | Not Specified | Prolonged half-life and enhanced animal tolerability |
Experimental Protocols for Stability Assessment
Accurate assessment of ADC stability is crucial for preclinical development. Below are detailed protocols for key in vitro and in vivo stability assays.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) and the release of free payload over time.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Analysis (DAR):
-
At each time point, an aliquot of the plasma sample is taken.
-
The intact ADC can be analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates payload loss.
-
-
Sample Analysis (Free Payload):
-
Proteins in the plasma sample are precipitated (e.g., with acetonitrile).
-
The supernatant, containing the free payload, is collected after centrifugation.
-
The concentration of the released payload is quantified using a sensitive method like LC-MS/MS.
-
In Vivo Stability Assessment
Objective: To assess the stability and pharmacokinetics of an ADC in a living organism.
Methodology:
-
Animal Model: The ADC is administered to an appropriate animal model (e.g., mice, rats) typically via intravenous injection.
-
Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is then isolated from the blood samples.
-
Quantification of Intact ADC: The concentration of the intact ADC in the plasma samples is measured over time using methods like ELISA. This involves capturing the ADC with an antibody against the mAb and detecting it with an antibody against the payload.
-
Quantification of Total Antibody: The concentration of total antibody (both conjugated and unconjugated) is measured, often by ELISA, to understand the clearance of the antibody component.
-
Quantification of Free Payload: The concentration of prematurely released payload in the plasma is quantified using LC-MS/MS, similar to the in vitro assay.
-
Data Analysis: The pharmacokinetic parameters, such as half-life and clearance, of the intact ADC, total antibody, and free payload are calculated to determine the in vivo stability.
Conclusion
The stability of an ADC is a multifaceted property influenced heavily by the choice of linker. The inclusion of PEG in linker design offers a powerful approach to enhance both in vitro and in vivo stability by increasing hydrophilicity and improving pharmacokinetic profiles. This often translates to a wider therapeutic window, with reduced off-target toxicity and improved efficacy. While non-cleavable linkers generally offer the highest plasma stability, PEGylated cleavable linkers can be engineered to provide a balance between stability in circulation and efficient payload release at the tumor site. The selection of an optimal linker strategy, supported by robust in vitro and in vivo stability assessments, is paramount for the successful development of next-generation ADC therapeutics.
References
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
A comprehensive guide for researchers and drug development professionals on the critical choice of linker technology in ADCs, supported by experimental data and detailed protocols.
The linker is a pivotal component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the cytotoxic payload. Its chemical characteristics profoundly influence the ADC's stability, mechanism of action, and ultimately, its therapeutic index. The fundamental distinction between linker types lies in their payload release strategy: cleavable linkers are engineered to release the payload in response to specific triggers within the tumor microenvironment or inside cancer cells, whereas non-cleavable linkers release the drug only after complete lysosomal degradation of the antibody. This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data and detailed methodologies, to inform rational ADC design.
Mechanism of Action: Two Distinct Release Strategies
Cleavable and non-cleavable linkers employ fundamentally different approaches to deliver the cytotoxic payload to its intracellular target.
Cleavable Linkers: These linkers are designed with a labile bond that is susceptible to cleavage by specific environmental triggers, leading to the release of the unmodified payload.[1][2] Common cleavage mechanisms include:
-
Enzyme-sensitive linkers: Often incorporating dipeptide sequences like valine-citrulline (Val-Cit), which are recognized and cleaved by lysosomal proteases such as cathepsin B, an enzyme often overexpressed in tumor cells.[3]
-
pH-sensitive linkers: These linkers, for instance those with a hydrazone bond, maintain stability at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1]
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing intracellular environment, which has a higher concentration of glutathione compared to the bloodstream.[1]
A significant advantage of many cleavable linkers is their capacity to induce a "bystander effect." This occurs when the released, often cell-permeable payload diffuses out of the targeted antigen-positive cell and kills neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.
Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), lack a specific cleavage site. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell. This process liberates the drug with the linker and a residual amino acid from the antibody still attached. Consequently, non-cleavable linkers do not typically induce a significant bystander effect as the released payload-linker-amino acid complex is often charged and membrane-impermeable. While this restricts their efficacy to antigen-positive cells, it also contributes to their generally lower systemic toxicity.
Payload release mechanisms for cleavable and non-cleavable linkers.
Quantitative Data Comparison
The choice of linker significantly influences the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from comparative studies.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC in killing cancer cells in vitro. Lower IC50 values indicate higher potency.
| ADC Configuration | Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Peptide) | MMAE | HER2+ (NCI-N87) | 10 | |
| Trastuzumab-SMCC-DM1 (T-DM1) | Non-cleavable (Thioether) | DM1 | HER2+ (NCI-N87) | 30 | |
| Anti-EpCAM-PEG4Mal-DM1 | Cleavable (PEG) | DM1 | MDR1+ (HCT-15) | 20 | |
| Anti-EpCAM-SMCC-DM1 | Non-cleavable (Thioether) | DM1 | MDR1+ (HCT-15) | 680 |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
In Vivo Efficacy (Tumor Growth Inhibition)
The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring the inhibition of tumor volume growth over time.
| ADC Configuration | Linker Type | Payload | Tumor Model | Dose | Tumor Growth Inhibition | Reference |
| Trastuzumab-DXd (Enhertu) | Cleavable (Peptide) | DXd | NCI-N87 (HER2+) | 10 mg/kg | High | |
| Trastuzumab-emtansine (T-DM1) | Non-cleavable (Thioether) | DM1 | NCI-N87 (HER2+) | 10 mg/kg | Moderate | |
| F16-Val-Cit-MMAE | Cleavable (Peptide) | MMAE | A431 Xenograft | 10 mg/kg | Potent Activity | |
| F16-mc-MMAE | Non-cleavable | MMAE | A431 Xenograft | 10 mg/kg | Inactive |
Plasma Stability
The stability of an ADC in plasma is crucial for minimizing premature payload release and associated off-target toxicity.
| ADC Linker Type | Payload | Stability in Human Plasma | Key Findings | Reference |
| Cleavable (Val-Cit) | MMAE | Variable, dependent on conjugation site | Can be susceptible to premature drug release by plasma enzymes. | |
| Non-cleavable (Thioether) | DM1 | Generally high | Increased plasma stability compared to many cleavable linkers. | |
| Exolinker (EVC) | Exatecan | High | Showed greater DAR retention over 7 days compared to GGFG-linker. | |
| GGFG-linker | DXd | Moderate | DAR decreased by approximately 50% within 7 days. |
Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Plasma Stability Assay (LC-MS based)
Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) and the release of free payload over time.
Methodology:
-
ADC Incubation:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.
-
Include a control sample of the ADC in a buffer (e.g., PBS) to assess inherent stability.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Sample Preparation for LC-MS:
-
To analyze the free payload, precipitate plasma proteins from an aliquot using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
To analyze the average DAR, the ADC can be captured from an aliquot using protein A magnetic beads.
-
-
LC-MS Analysis:
-
Free Payload Quantification: Analyze the supernatant from the protein precipitation step by LC-MS/MS to quantify the amount of released payload. A standard curve of the payload is used for quantification.
-
DAR Analysis: The captured ADC is eluted and can be analyzed by different LC-MS methods. For instance, after reduction of the interchain disulfide bonds, reversed-phase HPLC can separate the light and heavy chains, and the masses of the different drug-loaded species can be determined by MS.
-
-
Data Analysis:
-
Calculate the percentage of free payload at each time point relative to the total initial amount of conjugated payload.
-
Calculate the average DAR at each time point. The rate of DAR decrease provides a measure of linker stability.
-
Workflow for an in vitro plasma stability assay using LC-MS.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To determine if an ADC can induce killing of antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells.
Methodology:
-
Cell Preparation:
-
Use two cell lines: an Ag+ target cell line and an Ag- bystander cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
-
Cell Seeding:
-
In a 96-well plate, seed monocultures of Ag+ cells alone and GFP-expressing Ag- cells alone as controls.
-
Seed co-cultures of Ag+ and GFP-expressing Ag- cells at different ratios (e.g., 1:1, 1:3, 3:1).
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload.
-
Add the treatments to the wells and incubate for a period sufficient to induce cytotoxicity (typically 72-120 hours).
-
-
Viability Assessment:
-
For the co-culture wells, quantify the viability of the GFP-expressing Ag- cells using a fluorescence plate reader or flow cytometry.
-
For the monoculture wells, assess cell viability using a standard method like the MTT assay.
-
-
Data Analysis:
-
Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of the Ag- cells in the monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
-
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Tumor Model:
-
Implant human cancer cells that express the target antigen subcutaneously into immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, isotype control ADC, ADC at different doses).
-
-
ADC Administration:
-
Administer the ADC, typically via a single intravenous (IV) injection.
-
-
Monitoring:
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
-
Endpoint:
-
The study is concluded when the tumors in the control group reach a predetermined maximum size or after a set period.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each ADC-treated group compared to the control group.
-
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with significant implications for the therapeutic's efficacy and safety profile. Cleavable linkers offer the advantage of releasing an unmodified payload and the potential for a bystander effect, which can be beneficial in treating heterogeneous tumors. However, they may be more susceptible to premature drug release in circulation. Non-cleavable linkers generally exhibit superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. The trade-offs are the lack of a bystander effect and the release of a modified payload, which must be confirmed to retain potent cytotoxic activity. Ultimately, the optimal linker strategy is context-dependent, and empirical data from head-to-head comparisons using the specific antibody, payload, and target indication of interest are essential for selecting the most promising ADC candidate.
References
A Researcher's Guide to Analytical Methods for Confirming Successful Bioconjugation
For researchers, scientists, and drug development professionals, the successful covalent linkage of molecules to a biomolecule is a critical step in the creation of novel therapeutics and research tools, such as antibody-drug conjugates (ADCs). Confirmation of this process, or bioconjugation, and the precise characterization of the resulting product are paramount to ensuring efficacy, safety, and batch-to-batch consistency. A key quality attribute, especially for ADCs, is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules attached to a single antibody.
This guide provides an objective comparison of the principal analytical methods used to confirm and quantify bioconjugation. It includes an overview of each technique, a quantitative comparison of their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Comparative Analysis of Key Analytical Techniques
The choice of analytical method depends on several factors, including the nature of the biomolecule and the attached payload, the specific information required (e.g., average DAR vs. distribution), and the stage of development. The following table summarizes the key quantitative performance characteristics of the most common techniques.
| Method | Principle | Information Provided | Precision (%RSD) | Throughput | Pros | Cons |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (protein and payload) to calculate average concentration and DAR based on the Beer-Lambert law.[1] | Average DAR only. | < 5% | High | Simple, rapid, requires readily available equipment.[] | Only provides average DAR; inaccurate if spectra overlap or extinction coefficients are unknown.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. Drug conjugation increases hydrophobicity, allowing separation of species with different DARs.[] | Average DAR, DAR distribution, unconjugated antibody. | < 10% | Medium | Robust, non-denaturing conditions preserve native structure, considered a standard for Cys-linked ADCs.[3] | Lower resolution than RP-HPLC; incompatible with MS due to non-volatile salts. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on polarity under denaturing conditions. Often used on reduced antibody fragments (light/heavy chains). | Average DAR, drug load on subunits. | < 5% | Medium | High resolution and sensitivity; can be coupled to MS. | Denaturing conditions can disrupt non-covalent structures of some conjugates. |
| Mass Spectrometry (LC-MS) | Measures the mass-to-charge ratio of intact or fragmented bioconjugates to determine precise mass and identify different drug-loaded species. | Precise mass, average DAR, DAR distribution, conjugation sites. | < 5% | Low-Medium | High accuracy and sensitivity; provides detailed structural information. | Higher DAR species may have different ionization efficiencies, potentially skewing results. |
| SEC-MALS | Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering separates by size and determines absolute molar mass of the conjugate and its components (protein and payload). | Aggregation, absolute molar mass, average DAR. | 5-10% | Medium | Excellent for quantifying aggregates; directly measures molar mass without standards. | Less sensitive for DAR on low-mass payloads (<3% of total mass). |
| Capillary Electrophoresis (CE-SDS) | Separates molecules based on their electrophoretic mobility in a capillary, primarily by molecular size after SDS denaturation. | Purity, size heterogeneity, fragmentation. | < 10% | High | High resolution, automated, requires minimal sample volume. | Provides size information, indirect assessment of conjugation through mobility shifts. |
Experimental Workflows and Logical Relationships
Visualizing the analytical process can help in planning a characterization strategy. The following diagrams, generated using the DOT language, illustrate key workflows.
General Analytical Workflow for Bioconjugate Confirmation
This diagram outlines the typical sequence of analysis, from initial confirmation to detailed characterization.
Caption: A general workflow for the analysis of bioconjugation reactions.
Relationship Between Orthogonal Analytical Methods
Different analytical techniques provide complementary information. This diagram illustrates how data from multiple methods are integrated for a comprehensive understanding of the bioconjugate.
References
Spectroscopic Analysis of Azido-PEG20-Boc Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of Azido-PEG20-Boc conjugates. Understanding the structural integrity and purity of these bifunctional linkers is critical for their successful application in bioconjugation, drug delivery, and proteomics. This document outlines the expected analytical data from key spectroscopic methods and offers detailed experimental protocols to support researchers in their work.
Data Presentation: A Comparative Summary
The following table summarizes the expected quantitative data from the primary spectroscopic techniques used to analyze this compound.
| Spectroscopic Technique | Parameter | Expected Value/Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~3.64 ppm (s, PEG backbone) | Methylene protons of the PEG repeat units. |
| ~3.39 ppm (t) | Methylene protons adjacent to the azide (-CH₂-N₃) group. | ||
| ~1.44 ppm (s, 9H) | Methyl protons of the tert-butyloxycarbonyl (Boc) group. | ||
| ¹³C NMR | Chemical Shift (δ) | ~70.5 ppm (PEG backbone) | Carbon atoms of the PEG repeat units. |
| ~50.6 ppm | Carbon atom adjacent to the azide (-CH₂-N₃) group. | ||
| ~79.2 ppm | Quaternary carbon of the Boc group (-C(CH₃)₃). | ||
| ~28.4 ppm | Methyl carbons of the Boc group (-C(CH₃)₃). | ||
| FTIR | Vibrational Frequency (cm⁻¹) | ~2100 cm⁻¹ (strong, sharp) | Asymmetric stretching of the azide (-N₃) group.[1] |
| ~1710-1685 cm⁻¹ (strong) | Carbonyl (C=O) stretching of the Boc-carbamate group. | ||
| ~1100 cm⁻¹ (strong, broad) | C-O-C stretching of the PEG backbone. | ||
| Mass Spectrometry (MALDI-TOF) | m/z | A distribution of peaks separated by 44 Da | Corresponds to the mass of the ethylene glycol repeating unit. |
| [M+Na]⁺ or [M+K]⁺ | Predominant ionization adducts for PEG derivatives. | ||
| [M-28+Na]⁺ or [M-28+K]⁺ | Fragmentation peak corresponding to the loss of N₂ from the azide group. | ||
| GPC/SEC | Polydispersity Index (PDI) | Typically < 1.1 | Indicates a narrow molecular weight distribution. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the presence and connectivity of the azide, PEG, and Boc functional groups.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Integrate the proton signals to confirm the relative number of protons in each functional group. Analyze the chemical shifts in both ¹H and ¹³C spectra to confirm the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups, particularly the azide and carbonyl moieties.
Protocol:
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the azide (~2100 cm⁻¹), carbonyl (~1700 cm⁻¹), and ether (~1100 cm⁻¹) functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight distribution and confirm the presence of the azide group through fragmentation analysis.
Protocol:
-
Sample Preparation (for MALDI-TOF):
-
Prepare a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50:50 acetonitrile:water with 0.1% TFA).
-
Prepare a cationizing agent solution (e.g., sodium trifluoroacetate in ethanol).[2]
-
Mix the sample, matrix, and cationizing agent in a 1:10:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Instrumentation: Utilize a MALDI-TOF mass spectrometer.
-
Data Acquisition:
-
Acquire spectra in both linear and reflector positive ion modes.
-
Calibrate the instrument using a suitable polymer standard.
-
-
Data Analysis: Observe the distribution of peaks corresponding to the different PEG chain lengths (separated by 44 Da). Identify the parent ion peaks (typically as sodium or potassium adducts) and the characteristic fragmentation peak corresponding to the loss of a nitrogen molecule (28 Da) from the azide group.
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
Objective: To determine the molecular weight distribution and polydispersity of the PEG conjugate.
Protocol:
-
Sample Preparation: Dissolve the this compound conjugate in the mobile phase to a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector and a set of columns suitable for the molecular weight range of the polymer.
-
Chromatographic Conditions:
-
Mobile Phase: A suitable solvent in which the polymer is soluble and does not interact with the column material (e.g., tetrahydrofuran [THF] or an aqueous buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35-40 °C) to ensure reproducible results.
-
-
Calibration: Calibrate the system using a series of narrow PEG standards with known molecular weights.
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the calibration curve.
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Functional relationships of this compound components.
References
A Researcher's Guide to Functional Assays for PROTACs Synthesized with Azido-PEG20-Boc
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The modular nature of PROTACs, consisting of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for precise chemical control over this process. The synthesis of these molecules is critical, and reagents like Azido-PEG20-Boc have become instrumental. This PEG-based linker facilitates the use of "click chemistry," a highly efficient and biocompatible reaction, for the convergent synthesis of PROTAC libraries.[1][2][][4]
This guide provides a comparative overview of the essential functional assays required to validate the efficacy of a PROTAC synthesized using an Azido-PEG linker. It details experimental methodologies, presents comparative data, and offers visualizations to clarify complex workflows and pathways.
The Role of the Linker in PROTAC Function
Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy.[5] Its length, composition, and attachment points profoundly influence the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). PEG linkers, such as those derived from this compound, offer several advantages:
-
Enhanced Solubility: The hydrophilic nature of PEG improves the aqueous solubility of often-hydrophobic PROTAC molecules.
-
Modulated Permeability: PEG chains can influence a PROTAC's ability to cross cell membranes, a key factor for cellular activity.
-
Optimized Ternary Complex Formation: The flexibility and length of the PEG chain are crucial for achieving the correct orientation between the target protein and the E3 ligase to facilitate ubiquitination.
The modular synthesis enabled by click chemistry allows researchers to systematically vary the linker length and composition to identify the optimal degrader.
Core Functional Assays for PROTAC Evaluation
A multi-tiered approach is essential to validate a PROTAC's mechanism of action. Key assays focus on four main stages: target degradation, ternary complex formation, ubiquitination, and downstream cellular effects.
Target Protein Degradation: The Primary Readout
The definitive measure of a PROTAC's success is the reduction of the target protein. The primary metrics used are DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.
Comparative Degradation Data for a Hypothetical BTK-Targeting PROTAC
| PROTAC Candidate | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-PEG20 | This compound derived | TMD8 | 15 | 95 |
| PROTAC-PEG10 | Azido-PEG10-Boc derived | TMD8 | 50 | 80 |
| PROTAC-Alkyl8 | C8 Alkyl Chain | TMD8 | 120 | 65 |
| Negative Control* | This compound derived | TMD8 | >10,000 | <10 |
*Negative control has a mutated warhead that does not bind the target protein.
Experimental Protocol: DC50 and Dmax Determination by Western Blotting
-
Cell Culture: Seed cells (e.g., TMD8 lymphoma cells for a BTK target) in 6-well plates at a density of 1x10^6 cells/mL and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs in culture medium. Treat the cells for a predetermined time (e.g., 18-24 hours), including a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot the results against the PROTAC concentration to determine DC50 and Dmax values using non-linear regression.
Workflow for Assessing Protein Degradation
Caption: Workflow for determining PROTAC potency (DC50) and efficacy (Dmax).
Ternary Complex Formation: The Mechanistic Hub
The formation of a stable ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation. Assays that measure the formation and stability of this complex are crucial for understanding a PROTAC's mechanism of action and for rational design. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly used.
PROTAC-Mediated Ternary Complex
Caption: A PROTAC molecule brings the target protein and an E3 ligase together.
Experimental Protocol: Ternary Complex Formation by TR-FRET
-
Reagents: Obtain recombinant tagged target protein (e.g., GST-BTK), tagged E3 ligase (e.g., His-Cereblon complex), and corresponding FRET-paired antibodies (e.g., Anti-GST-Terbium donor and Anti-His-d2 acceptor).
-
Assay Setup: In a 384-well plate, add the target protein, E3 ligase, and serial dilutions of the PROTAC.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow the complex to form.
-
Antibody Addition: Add the donor and acceptor antibody pair to the wells.
-
FRET Measurement: Incubate for another 60 minutes, then read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor emission). A "hook effect," a bell-shaped curve, is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes instead of the ternary complex. The peak of the curve indicates the optimal concentration for ternary complex formation.
Target Protein Ubiquitination: The Mark of Degradation
Confirmation that the PROTAC induces ubiquitination of the target protein is a key mechanistic validation step. This can be assessed either in vitro with purified components or in cells.
The Ubiquitination Cascade
References
A Head-to-Head Comparison of Crosslinking Chemistries for Researchers and Drug Development Professionals
In the intricate world of biological research and therapeutic development, the ability to covalently link molecules is paramount. Crosslinking chemistry provides a powerful toolkit for stabilizing protein interactions, creating antibody-drug conjugates (ADCs), immobilizing biomolecules, and probing the architecture of cellular machinery. The choice of crosslinking chemistry is a critical decision that dictates the efficiency, stability, and ultimate success of these applications. This guide offers an objective comparison of common crosslinking chemistries, supported by experimental data and detailed protocols, to empower researchers in making informed decisions.
At a Glance: Key Crosslinking Chemistries Compared
The selection of a crosslinking agent is primarily dictated by the available functional groups on the biomolecules of interest and the desired properties of the final conjugate. The following table provides a high-level comparison of the most prevalent crosslinking chemistries used in bioconjugation.
| Crosslinking Chemistry | Target Functional Group | Reactive Moiety | Typical Reaction pH | Bond Formed | Key Advantages | Key Limitations |
| Amine-Reactive | Primary Amines (-NH₂) | N-Hydroxysuccinimide (NHS) Ester | 7.2 - 8.5[1] | Stable Amide Bond[1] | High reactivity, robust and widely applicable.[2] | Can result in heterogeneous products due to the abundance of lysines on protein surfaces.[2][3] NHS esters are prone to hydrolysis. |
| Sulfhydryl-Reactive | Sulfhydryls/Thiols (-SH) | Maleimide | 6.5 - 7.5 | Stable Thioether Bond | Highly specific for cysteines, allowing for site-specific conjugation. | Requires free sulfhydryl groups, which may necessitate reduction of native disulfides. The thioether bond can be reversible under certain conditions. |
| Carboxyl-Reactive (Zero-Length) | Carboxyls (-COOH) and Primary Amines (-NH₂) | Carbodiimide (e.g., EDC) | 4.5 - 6.0 | Amide Bond | Forms a direct bond without introducing a spacer arm, providing precise distance constraints. | EDC itself is unstable in aqueous solution and can lead to side reactions if not used in a two-step process with NHS. |
| Photoreactive | C-H and N-H bonds (less specific) | Aryl Azide, Diazirine, Benzophenone | N/A (Activated by UV light) | Covalent bond | Can be activated at a specific time point in an experiment, offering temporal control. Useful for capturing transient interactions. | Reactions are often less selective and can result in lower yields and multiple products. UV irradiation can potentially damage biological samples. |
| Click Chemistry | Azides (-N₃) and Alkynes (-C≡CH) | Azide, Alkyne | 4 - 11 (biocompatible) | Stable Triazole Ring | Highly specific and efficient (high yield). Biocompatible and can be performed in living systems. | Requires the introduction of azide or alkyne functional groups into the biomolecules. |
In-Depth Analysis of Crosslinking Chemistries
Amine-Reactive Chemistry: The Workhorse of Bioconjugation
N-hydroxysuccinimide (NHS) esters are the most widely used amine-reactive crosslinkers due to their efficient reaction with primary amines on proteins (N-terminus and lysine side chains) to form stable amide bonds. This reaction is typically performed in buffers at a pH of 7.2 to 8.5. While robust, the abundance of lysine residues on the surface of most proteins can lead to a heterogeneous mixture of conjugates. Furthermore, NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency.
Sulfhydryl-Reactive Chemistry: Precision and Site-Specificity
Maleimide-based crosslinkers offer high selectivity for sulfhydryl groups, found in cysteine residues. This specificity allows for a high degree of control over the conjugation site, which is particularly advantageous in applications like the development of antibody-drug conjugates where a defined drug-to-antibody ratio is crucial. The reaction between a maleimide and a thiol forms a stable thioether bond and is most efficient at a pH range of 6.5-7.5. A key consideration is the availability of free cysteine residues, which may require the reduction of existing disulfide bonds in the protein. While generally stable, the resulting thioether linkage has been reported to be susceptible to retro-Michael reactions, particularly in the presence of other thiols.
Zero-Length Crosslinkers: Forging Direct Connections
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are termed "zero-length" crosslinkers because they facilitate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage. This creates a direct covalent bond between the two molecules, which is highly valuable for studying protein-protein interactions where precise distance information is needed. The reaction is most efficient in acidic conditions (pH 4.5-6.0). A major challenge with EDC is its instability in aqueous solutions, which can lead to undesired side reactions. To overcome this, a two-step procedure is often employed where the carboxyl group is first activated with EDC in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.
Photoreactive Crosslinking: Capturing Transient Moments
Photoreactive crosslinkers are chemically inert until activated by UV light. This unique feature provides temporal control over the crosslinking reaction, allowing researchers to initiate it at a specific point in a biological process. Common photoreactive groups include aryl azides and diazirines. Upon photoactivation, they form highly reactive intermediates that can react with various amino acid side chains, making them particularly useful for capturing transient or weak protein interactions. However, this lack of specificity can also be a drawback, leading to lower reaction yields and a complex mixture of products. Additionally, the required UV irradiation can potentially damage the biological sample.
Click Chemistry: The Pinnacle of Specificity and Efficiency
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized bioconjugation. This reaction forms a highly stable triazole ring by covalently linking a molecule containing an azide group with one containing an alkyne group. The reaction is extremely specific, high-yielding, and can be performed under mild, biocompatible conditions, even in living cells. The primary prerequisite for using click chemistry is the introduction of either an azide or an alkyne functionality into the biomolecules to be conjugated. Studies have shown that click chemistry can be significantly more efficient than traditional methods like carbodiimide coupling for functionalizing nanoparticles.
Quantitative Performance Metrics
Direct, side-by-side quantitative comparisons of different crosslinking chemistries under identical conditions are not always readily available in the literature. However, by compiling data from various sources, we can get a clearer picture of their relative performance.
| Metric | Amine-Reactive (NHS Ester) | Sulfhydryl-Reactive (Maleimide) | Click Chemistry (CuAAC) | Reference |
| Conjugation Efficiency/Yield | Variable, can be affected by hydrolysis. | Generally high with sufficient free thiols. | Very high, often quantitative. | |
| Stability of Resulting Linkage | Amide Bond: Very stable. | Thioether Bond: Generally stable, but can undergo retro-Michael reaction. | Triazole Ring: Extremely stable, resistant to hydrolysis and enzymatic cleavage. | |
| Specificity | Lower, reacts with all accessible primary amines. | High, specific to free sulfhydryls. | Very high, only reacts between azide and alkyne. | |
| Homogeneity of Product | Often results in a heterogeneous mixture. | Can produce homogeneous products with controlled cysteine engineering. | Can produce highly homogeneous products. |
Experimental Protocols: A Step-by-Step Guide
Reproducibility is key in scientific research. The following is a generalized protocol for a common application of crosslinking: the identification of protein-protein interactions using chemical crosslinking coupled with mass spectrometry (XL-MS).
Protocol: Identification of Protein-Protein Interactions using Chemical Crosslinking and Mass Spectrometry
1. Sample Preparation:
- Prepare your purified protein complex in a crosslinking-compatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Ensure the buffer does not contain primary amines (like Tris) if using NHS-ester crosslinkers.
- The protein concentration should be optimized for your specific system, but a starting point is typically 1 mg/mL.
2. Crosslinking Reaction:
- Add the crosslinking reagent (e.g., a homobifunctional NHS ester like BS3) to the protein sample. A common starting point is a 25-fold molar excess of the crosslinker over the protein.
- Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
3. Quenching the Reaction:
- Stop the crosslinking reaction by adding a quenching buffer, such as Tris-HCl (final concentration of 20-50 mM), to react with any excess crosslinker.
- Incubate for 15 minutes at room temperature.
4. Sample Preparation for Mass Spectrometry:
- Denature the crosslinked proteins by adding urea to a final concentration of 8 M.
- Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.
- Digest the proteins into peptides using a protease such as trypsin.
5. Enrichment of Crosslinked Peptides (Optional but Recommended):
- Enrich for the larger, crosslinked peptides using size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX).
6. LC-MS/MS Analysis:
- Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
- Use specialized software (e.g., MeroX, xQuest) to identify the crosslinked peptides from the complex MS/MS data. This will reveal which amino acid residues are in close proximity, providing insights into the protein-protein interaction interface and the three-dimensional structure of the protein complex.
Visualizing Workflows and Pathways
Diagrams are invaluable tools for understanding complex biological processes and experimental designs. Below are Graphviz diagrams illustrating a typical workflow for antibody-drug conjugation and a representative signaling pathway that can be studied using crosslinking.
Caption: Experimental workflow for the synthesis of an antibody-drug conjugate (ADC).
Caption: Simplified schematic of Receptor Tyrosine Kinase (RTK) dimerization and signaling.
References
A Comparative Guide to Validating Target Engagement for a Novel PROTAC: A Case Study of PROTAC-X
This guide provides a comprehensive comparison of methodologies for validating the target engagement of a novel Proteolysis-Targeting Chimera (PROTAC), designated "PROTAC-X." For the purpose of this guide, PROTAC-X is designed to target the hypothetical kinase "Protein-Y" for degradation by recruiting the E3 ubiquitin ligase Cereblon (CRBN). We will compare the performance of PROTAC-X with a traditional small molecule inhibitor ("Inhibitor-A") and an RNA interference (RNAi) approach targeting Protein-Y. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Target Engagement & Degradation Efficacy
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable ternary complex, and induce the degradation of the target. The following table summarizes the key quantitative data comparing PROTAC-X, Inhibitor-A, and a Protein-Y-targeting siRNA.
| Parameter | PROTAC-X | Inhibitor-A | siRNA (anti-Protein-Y) | Rationale |
| Target Binding Affinity (Kd) | 50 nM | 100 nM | N/A | Measures direct interaction with Protein-Y. Lower values indicate stronger binding. |
| E3 Ligase Binding Affinity (Kd) | 200 nM | N/A | N/A | Measures direct interaction with the recruited E3 ligase (Cereblon). |
| Ternary Complex Formation (α) | 5 | N/A | N/A | Represents the cooperativity of forming the Protein-Y/PROTAC-X/CRBN complex. An α > 1 indicates positive cooperativity. |
| Maximal Degradation (Dmax) | 95% | 0% | 80% | The highest percentage of Protein-Y degradation achieved. |
| Half-maximal Degradation Conc. (DC50) | 10 nM | N/A | N/A | The concentration of PROTAC-X required to degrade 50% of Protein-Y. |
| Half-maximal Inhibitory Conc. (IC50) | 500 nM | 150 nM | N/A | The concentration required to inhibit the enzymatic activity of Protein-Y by 50%. Note that for PROTACs, degradation often occurs at lower concentrations than functional inhibition. |
| Time to Onset of Degradation | 2 hours | N/A | 24 hours | The time required to observe significant degradation of Protein-Y. |
| Off-Target Effects (Proteomics) | Low | Moderate | High | Global proteomics analysis can reveal unintended protein degradation or expression changes. |
Experimental Protocols for Key Target Engagement Assays
Accurate validation of target engagement requires a multi-faceted approach, employing a combination of biophysical, cellular, and functional assays.
Biophysical Assays for Binding Affinity
a) Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the binding affinity (Kd) of PROTAC-X to Protein-Y and to the E3 ligase Cereblon.
-
Methodology:
-
Recombinant Protein-Y and Cereblon are purified.
-
The protein solution is placed in the sample cell of the calorimeter.
-
PROTAC-X is loaded into the injection syringe and titrated into the protein solution in small aliquots.
-
The heat released or absorbed upon binding is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
b) Surface Plasmon Resonance (SPR)
-
Objective: To determine the kinetics of binding (kon and koff) and the binding affinity (Kd) of PROTAC-X to Protein-Y.
-
Methodology:
-
Recombinant Protein-Y is immobilized on a sensor chip.
-
A solution containing PROTAC-X is flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound PROTAC-X, is measured in real-time.
-
Association (kon) and dissociation (koff) rate constants are determined from the sensorgram, and the Kd is calculated (koff/kon).
-
Cellular Assays for Target Degradation
a) Western Blotting
-
Objective: To quantify the reduction in Protein-Y levels following treatment with PROTAC-X.
-
Methodology:
-
Cells are treated with varying concentrations of PROTAC-X for a specified time course.
-
Cell lysates are prepared, and total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific to Protein-Y, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
The signal is visualized and quantified, with a loading control (e.g., GAPDH, β-actin) used for normalization.
-
b) In-Cell Western (ICW) / High-Content Imaging
-
Objective: To provide a higher-throughput method for quantifying Protein-Y degradation in a cellular context.
-
Methodology:
-
Cells are seeded in multi-well plates and treated with PROTAC-X.
-
Cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody against Protein-Y and a fluorescently labeled secondary antibody.
-
A DNA stain (e.g., DAPI) is often used for normalization to cell number.
-
The fluorescence intensity is measured using a plate reader or a high-content imager.
-
Assays for Ternary Complex Formation
a) Fluorescence Resonance Energy Transfer (FRET)
-
Objective: To directly measure the formation of the Protein-Y/PROTAC-X/CRBN ternary complex.
-
Methodology:
-
Protein-Y is labeled with a donor fluorophore (e.g., CFP), and Cereblon is labeled with an acceptor fluorophore (e.g., YFP).
-
The labeled proteins are mixed in the presence and absence of PROTAC-X.
-
When the ternary complex forms, the donor and acceptor fluorophores are brought into close proximity, resulting in energy transfer from the donor to the acceptor upon excitation of the donor.
-
The FRET signal is measured as an increase in acceptor emission and a decrease in donor emission.
-
Visualizing Pathways and Workflows
PROTAC-X Mechanism of Action
Caption: Mechanism of action for PROTAC-X.
Target Engagement Validation Workflow
Caption: A typical workflow for validating target engagement.
Conclusion
The validation of target engagement is a critical step in the development of novel PROTACs. A combination of biophysical, cellular, and functional assays is essential to fully characterize the binding, degradation, and mechanism of action of these molecules. As demonstrated, PROTAC-X shows superior degradation efficacy and a more rapid onset of action compared to traditional inhibitor and RNAi approaches. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to validate their own PROTAC candidates.
Safety Operating Guide
Proper Disposal of Azido-PEG20-Boc: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Azido-PEG20-Boc is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a bifunctional linker containing a potentially hazardous azide group. Adherence to these protocols is essential to mitigate risks of personal injury, chemical incompatibility incidents, and environmental contamination.
The primary hazard associated with this compound stems from its organic azide functional group. Organic azides are energetic compounds that can be sensitive to heat, friction, and shock, and they are acutely toxic.[1][2] Improper disposal can lead to the formation of highly toxic and explosive compounds. For instance, mixing azides with acids can generate hydrazoic acid (HN₃), a volatile and extremely explosive substance.[1][2] Furthermore, contact with heavy metals, such as lead or copper found in plumbing, can form dangerously shock-sensitive metal azides.[2]
The polyethylene glycol (PEG) and tert-butyloxycarbonyl (Boc) components of the molecule are of lower concern. PEGs are generally considered biodegradable and have low toxicity, though their release into wastewater systems should be avoided. The Boc protecting group is stable under basic conditions but is removed with acid, a process not recommended during waste handling due to the presence of the azide.
The recommended disposal strategy for this compound involves treating it as a hazardous organic azide waste. This can be approached in two primary ways: direct disposal through a certified hazardous waste contractor or chemical deactivation of the azide group followed by disposal.
I. Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory. |
| Face Shield | Recommended when handling larger quantities or during chemical deactivation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect for any damage before use. |
| Body Protection | Laboratory Coat | A standard, flame-resistant lab coat should be worn and fully buttoned. |
Work Area: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
II. Disposal Decision Workflow
The primary decision is whether to deactivate the azide chemically or dispose of the compound directly via your institution's hazardous waste program. For small quantities typically used in research, direct disposal is often the most straightforward and safest option.
III. Direct Disposal as Hazardous Waste (Recommended)
This is the preferred method for disposing of pure this compound and its concentrated solutions.
Step-by-Step Protocol:
-
Segregate Waste: Collect all waste containing this compound, including contaminated consumables like gloves, weigh boats, and pipette tips, in a dedicated hazardous waste container.
-
Crucially, do not mix azide waste with other waste streams, especially acidic waste or waste containing heavy metal salts.
-
-
Use Appropriate Containers: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene bottle). Do not use metal containers or caps with metal liners.
-
Labeling: Label the container clearly as "Hazardous Waste: Organic Azide." List "this compound" as the primary constituent. Ensure the label includes the approximate concentration and quantity.
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from acids, heavy metals, and heat sources, until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
Arrange for Pickup: Follow your institution's procedures to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
IV. Chemical Deactivation of Dilute Azide Waste
Chemical deactivation should only be performed by trained personnel on dilute aqueous solutions (≤5%) and with prior approval from your institution's safety officer. The most common method involves the use of nitrous acid, which converts the azide to nitrogen gas. This procedure is hazardous as it generates toxic nitrogen oxide gases and must be performed with extreme caution in a chemical fume hood.
Experimental Protocol: Deactivation with Nitrous Acid
-
Materials:
-
Dilute aqueous waste solution of this compound (≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Three-necked round-bottom flask
-
Dropping funnels (2)
-
Gas outlet tube leading to a basic scrubber (e.g., sodium hydroxide solution)
-
pH paper or pH meter
-
-
Procedure:
-
Setup: In a chemical fume hood, place the dilute azide waste solution into the three-necked flask equipped with a magnetic stirrer, two dropping funnels, and the gas outlet.
-
Add Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of azide estimated to be in the waste.
-
Acidify Slowly: Crucially, add the 20% sulfuric acid solution dropwise from a dropping funnel while stirring vigorously. The order of addition is critical to prevent the formation of hydrazoic acid. A vigorous reaction with gas evolution (N₂ and toxic NOx) will occur. Maintain a slow addition rate to control the reaction.
-
Monitor pH: Continue adding acid until the solution is acidic to pH paper.
-
Reaction Time: Allow the mixture to stir for at least one to two hours after the final addition of acid to ensure the complete destruction of the azide.
-
Verification (Optional but Recommended): A spot test with ferric chloride can be used to check for the presence of remaining azide. A red color indicates the presence of hydrazoic acid, meaning the reaction is incomplete.
-
Final Disposal: Once the reaction is complete and no azide remains, the solution can be neutralized with a base (e.g., sodium hydroxide) and disposed of as regular aqueous chemical waste according to your institutional guidelines.
-
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment from the potential hazards associated with this versatile but potent chemical.
References
Essential Safety and Logistical Information for Handling Azido-PEG20-Boc
Hazard Identification and Precautions
Azido-PEG20-Boc is a molecule that combines the characteristics of an organic azide with a polyethylene glycol (PEG) chain. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, posing a potential explosion risk, although this is a lesser concern for larger molecules compared to smaller organic azides.[1] They can also be toxic if ingested, inhaled, or absorbed through the skin.[1] The PEG component is generally considered to have low toxicity.[2]
Key Precautions:
-
Avoid contact with strong acids, oxidizing agents, and heavy metals, which can form highly toxic and explosive compounds.[1]
-
Do not use metal spatulas for handling; plastic or ceramic spatulas are recommended.[1]
-
Avoid using ground glass joints, as friction can lead to an explosion.
-
All manipulations should be performed in a certified chemical fume hood.
-
Store the compound at -20°C, away from incompatible materials.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For high toxicity risks, consider silver shield gloves worn under nitrile gloves. | Azides can be absorbed through the skin; double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety glasses or splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashes. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned lab coat is mandatory. For potential exposure to dry particles or liquid suspensions, Tyvek sleeves or a gown are recommended. | Prevents skin contact with the compound. |
| Engineering Controls | All work must be conducted in a certified chemical fume hood. A blast shield should be used if there is any concern about explosive potential. | Minimizes inhalation exposure and provides protection from potential explosions. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Review: Before starting any work, review this guide and any available safety information. Ensure a properly functioning chemical fume hood, eyewash station, and safety shower are easily accessible.
-
Work Area Setup: Line the work surface within the chemical fume hood with absorbent, disposable bench paper.
-
Weighing and Solution Preparation:
-
Use plastic or ceramic spatulas to handle the solid compound.
-
When preparing solutions, slowly add the solid to the solvent to avoid generating dust.
-
-
Reaction Setup:
-
If heating is required, use a controlled heating mantle and monitor the temperature closely. Avoid excessive heat.
-
Ensure the reaction is adequately vented within the fume hood.
-
-
Post-Reaction Workup: Quench any unreacted azide if necessary, following established laboratory protocols for azide deactivation.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Collection:
-
Collect all aqueous and solid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
-
Decontamination:
-
Wipe down the work area with a suitable decontaminating solution and then with soap and water.
-
Dispose of all contaminated materials, including bench paper and gloves, as hazardous waste.
-
-
Drain Disposal: Under no circumstances should any solution containing azides be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azide accumulations.
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
